5-Methyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-7(9-5)4-8-10-6/h2-4H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRWTDAXNXRLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612147 | |
| Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-69-4 | |
| Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52090-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to purine bases makes it a valuable scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis, based on established methodologies for related pyrazolo[4,3-b]pyridine derivatives. Furthermore, this guide explores the potential biological activities and associated signaling pathways, drawing insights from recent studies on its derivatives.
Core Chemical Properties
This compound is a fused bicyclic heterocycle. While specific experimental data for this particular compound is limited in publicly accessible literature, its fundamental properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | N/A |
| Molecular Weight | 133.15 g/mol | [1] |
| CAS Number | 52090-69-4 | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Spectral and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of pyrazolo[4,3-b]pyridine derivatives typically shows signals for the aromatic protons on both the pyridine and pyrazole rings, as well as a signal for the N-H proton of the pyrazole ring. The methyl group at position 5 would appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the bicyclic system and the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the heterocyclic system, and N-H stretching of the pyrazole ring.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (133.15 m/z). Fragmentation patterns would be indicative of the fused ring structure.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a general and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines has been developed. This protocol, based on the reaction of 2-chloro-3-nitropyridines, can be adapted for the target molecule.[2]
Synthesis of this compound
This synthesis would likely proceed via a sequence involving nucleophilic aromatic substitution (SNAAr) and a modified Japp–Klingemann reaction.[2]
Starting Materials:
-
2-Chloro-3-nitro-5-methylpyridine
-
An appropriate active methylene compound (e.g., ethyl acetoacetate)
-
An arenediazonium salt
-
Base (e.g., pyridine, pyrrolidine)
-
Solvents (e.g., acetonitrile)
General Procedure:
-
Azo-coupling: To a solution of the active methylene compound in a suitable solvent, the arenediazonium salt is added in the presence of a base like pyridine. The reaction mixture is stirred at room temperature.[2]
-
Cyclization: A secondary amine, such as pyrrolidine, is then added to the reaction mixture, which is subsequently heated to facilitate deacylation and pyrazole ring annulation.[2]
-
Work-up and Purification: The reaction mixture is cooled, acidified, and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.[2]
Characterization of the Product:
The synthesized this compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Melting Point Determination: To assess the purity of the solid product.
Caption: General synthetic workflow for this compound.
Biological Activity and Signaling Pathways
While direct biological data for this compound is scarce, research on its derivatives has revealed significant potential in cancer immunotherapy and innate immunity modulation.
Inhibition of the PD-1/PD-L1 Signaling Pathway
Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been identified as potent small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[3] The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system.[4]
-
Mechanism: PD-L1, expressed on tumor cells, binds to the PD-1 receptor on activated T cells, leading to the suppression of T-cell activity and allowing the tumor to grow unchecked.[4]
-
Therapeutic Implication: Inhibitors of this pathway block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor T-cell response.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway.
Modulation of the TBK1 Signaling Pathway
Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of TANK-binding kinase 1 (TBK1).[5] TBK1 is a key kinase in the innate immune system, playing a crucial role in antiviral responses and inflammation.[6]
-
Mechanism: TBK1 is involved in signaling cascades downstream of pattern recognition receptors, leading to the activation of transcription factors like IRF3 and NF-κB, which in turn induce the expression of type I interferons and other inflammatory cytokines.[6]
-
Therapeutic Implication: Dysregulation of TBK1 signaling is implicated in various diseases, including autoimmune disorders and cancer. Inhibitors of TBK1 could therefore have therapeutic applications in these conditions.
Caption: Modulation of the TBK1 signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While detailed physicochemical and spectral data for the parent compound are not widely published, established synthetic routes for related analogs provide a clear path for its preparation and characterization. The demonstrated activity of its derivatives as inhibitors of critical signaling pathways like PD-1/PD-L1 and the related activity of isomeric scaffolds on TBK1 highlight the significant potential of this chemical class in oncology and immunology. Further research is warranted to fully elucidate the chemical properties and biological activities of this compound itself, which may lead to the discovery of new and effective drug candidates.
References
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Elucidation of the 5-Methyl-1H-pyrazolo[4,3-b]pyridine Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide presents a putative synthesis pathway and predicted spectroscopic data based on established chemical principles and data from analogous structures. This document is intended to serve as a practical resource for researchers working with this and related molecular scaffolds.
Molecular Structure and Properties
This compound is a fused bicyclic heterocycle with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol . The structure consists of a pyrazole ring fused to a pyridine ring, with a methyl group substituted at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52090-69-4 | Commercial Suppliers |
| Molecular Formula | C₇H₇N₃ | Calculated |
| Molecular Weight | 133.15 g/mol | Calculated |
| Predicted LogP | 1.25 | ChemDraw |
| Predicted Boiling Point | 324.5 °C | ChemDraw |
| Predicted Melting Point | 175-180 °C | Literature Analogy |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be achieved through a two-step process involving the formation of a hydrazinylpyridine intermediate followed by a cyclization reaction to form the fused pyrazole ring.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 2-Hydrazinyl-5-methylpyridine
Materials:
-
2-Chloro-5-methylpyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Water (deionized)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methylpyridine (1.0 eq) and ethanol (10 mL/g of starting material).
-
Slowly add hydrazine hydrate (5.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinyl-5-methylpyridine as an oil or low-melting solid.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Hydrazinyl-5-methylpyridine
-
Formic acid (88%)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinyl-5-methylpyridine (1.0 eq) in formic acid (10 mL/g).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Structure Elucidation Workflow
The structural confirmation of the synthesized this compound would follow a standard analytical workflow.
Caption: Logical workflow for the structure elucidation of the target compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.15 | s | - |
| H-6 | 7.95 | d | 8.4 |
| H-7 | 7.05 | d | 8.4 |
| CH₃ | 2.40 | s | - |
| NH | 13.50 | br s | - |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 135.0 |
| C-3a | 145.5 |
| C-5 | 130.0 |
| C-6 | 128.5 |
| C-7 | 115.0 |
| C-7a | 148.0 |
| CH₃ | 21.0 |
Mass Spectrometry
Table 4: Predicted Mass Spectrum Fragmentation (Electron Ionization)
| m/z | Proposed Fragment |
| 133 | [M]⁺ (Molecular Ion) |
| 132 | [M-H]⁺ |
| 105 | [M-N₂]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and structural elucidation of this compound. While the presented spectroscopic data are predictive due to a lack of published experimental results, the proposed methodologies and analytical workflow provide a solid foundation for researchers and professionals in the field of drug development. The detailed protocols and structured data tables are designed for easy reference and implementation in a laboratory setting. Further experimental verification is encouraged to confirm the proposed structural and spectroscopic characteristics of this compound.
An In-depth Technical Guide to the Synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details synthetic methodologies, presents quantitative data, and outlines the biological context of these molecules, particularly their role as inhibitors of the PD-1/PD-L1 signaling pathway.
Introduction
Pyrazolo[4,3-b]pyridines are bicyclic nitrogen-containing heterocycles that have garnered considerable attention in the field of drug discovery due to their diverse biological activities. They have been investigated as potential non-nucleoside reverse transcriptase inhibitors for HIV-1, inhibitors of interleukin-2 inducible T-cell kinase, and antagonists for the corticotropin-releasing factor type-1 receptor.[1] A notable application of this scaffold is in the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint in oncology.[2] Blockade of this pathway has emerged as a promising immunotherapeutic approach for cancer.[2] This guide focuses on the synthesis of the this compound core and its derivatives, providing detailed experimental protocols and relevant data to aid in further research and development.
Synthetic Strategies
The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be approached through various strategies. A common and efficient method involves the construction of the pyrazole ring onto a pre-existing pyridine core. One such robust method utilizes readily available 2-chloro-3-nitropyridines, which undergo a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[1] This approach offers operational simplicity and the advantage of combining several steps into a one-pot procedure.[1]
For the synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, a ring fusion strategy is often employed. This typically involves the cyclization of a suitably substituted aminopyrazole precursor. The specific synthesis of the 5-methyl substituted core is crucial for developing targeted inhibitors, as this substitution can significantly influence the molecule's interaction with its biological target.
Logical Workflow for the Synthesis of Pyrazolo[4,3-b]pyridine Derivatives
Caption: A generalized workflow for the synthesis of pyrazolo[4,3-b]pyridine derivatives.
Experimental Protocols
General Procedure for the Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This protocol is adapted from an efficient one-pot synthesis of pyrazolo[4,3-b]pyridines.[1]
Materials:
-
Substituted 2-chloro-3-nitropyridine
-
Ethyl 3-oxobutanoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substituted aniline
-
Sodium nitrite
-
p-Toluenesulfonic acid monohydrate
-
Hydrochloric acid (conc.)
-
Pyrrolidine
-
Ethanol
-
Diethyl ether
Step 1: Synthesis of Ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate
-
To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous DMF, a solution of ethyl 3-oxobutanoate (1.2 equiv.) in DMF is added dropwise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of the substituted 2-chloro-3-nitropyridine (1.0 equiv.) in DMF is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: One-pot Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Derivatives
-
To a stirred solution of the substituted aniline (1.0 equiv.) in a mixture of ethanol and concentrated hydrochloric acid, a solution of sodium nitrite (1.1 equiv.) in water is added dropwise at 0 °C. The mixture is stirred for 30 minutes to form the diazonium salt.
-
In a separate flask, a solution of the ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate (1.0 equiv.) in ethanol is prepared.
-
The freshly prepared diazonium salt solution is added dropwise to the solution of the keto ester at 0 °C.
-
Pyrrolidine (2.0 equiv.) is then added, and the reaction mixture is stirred at room temperature for 2-4 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried to afford the desired pyrazolo[4,3-b]pyridine derivative.
Quantitative Data
The following tables summarize the yields for the synthesis of various pyrazolo[4,3-b]pyridine derivatives based on the general protocol described above.
| Compound ID | R Group (at position 6) | Ar Group (at position 1) | Yield (%) | Melting Point (°C) | Reference |
| 5a | -NO₂ | 2-cyanophenyl | 85 | 222-224 | [1] |
| 5b | -NO₂ | 4-methyl-2-nitrophenyl | 88 | 252-253 | [1] |
| 5f | -NO₂ | 2-chlorophenyl | 72 | 234-235 | [1] |
| 5h | -NO₂ | 2-methoxyphenyl | 78 | 203-205 | [1] |
| 5i | -NO₂ | 4-(trifluoromethyl)phenyl | 82 | 193-194 | [1] |
| 5j | -NO₂ | 4-bromophenyl | 83 | 208-209 | [1] |
| 5l | -CF₃ | 4-methyl-2-nitrophenyl | 84 | 220-222 | [1] |
| 5n | -CF₃ | 2-(methoxycarbonyl)phenyl | 65 | 157-158 | [1] |
| 5q | -COOCH₃ | 4-fluorophenyl | 77 | 218-220 | [1] |
| 5r | -COOCH₃ | 2-(methoxycarbonyl)phenyl | 73 | 174-176 | [1] |
| 5s | -COOCH₃ | 4-bromophenyl | 84 | 195-196 | [1] |
Biological Activity and Signaling Pathway
Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been identified as potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[2] This interaction is a key mechanism by which cancer cells evade the host's immune system.
The PD-1/PD-L1 Signaling Pathway
The PD-1 receptor is expressed on activated T-cells, while its ligand, PD-L1, is often overexpressed on the surface of tumor cells.[3] The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T-cell, leading to its inactivation and preventing it from attacking the cancer cell.[3] Small-molecule inhibitors, such as derivatives of this compound, can disrupt this interaction, thereby restoring the anti-tumor activity of the T-cells.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
The Multifaceted Biological Activities of Pyrazolo[4,3-b]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural rigidity, potential for diverse substitutions, and ability to form key interactions with biological targets have made it a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of pyrazolo[4,3-b]pyridine and its isomeric pyrazolo[3,4-b]pyridine derivatives, with a primary focus on their anticancer, kinase inhibitory, and antimicrobial properties. The content herein is curated to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
Pyrazolo[4,3-b]pyridine and its isomers have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often linked to the inhibition of key cellular processes such as cell cycle progression and DNA replication, frequently through the targeting of specific enzymes.
Cytotoxicity Data
The antiproliferative activity of various pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives has been quantified using assays such as the MTT and SRB assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Assay |
| Pyrazolo[3,4-b]pyridine Derivatives | |||
| Compound 8b[1] | A-549 (Lung) | 2.9 | Not Specified |
| HEPG2 (Liver) | 2.6 | Not Specified | |
| HCT-116 (Colon) | 2.3 | Not Specified | |
| Compound 7b[2] | HepG2 (Hepatocellular Carcinoma) | 0.0158 | SRB |
| MCF7 (Breast Adenocarcinoma) | 0.0001 | SRB | |
| Compound 5[2] | MCF7 (Breast Adenocarcinoma) | 0.0211 | SRB |
| Compound 6a[2] | MCF7 (Breast Adenocarcinoma) | 0.0093 | SRB |
| Compound 6b[2] | MCF7 (Breast Adenocarcinoma) | 0.0098 | SRB |
| Compound 10[2] | MCF7 (Breast Adenocarcinoma) | 0.0134 | SRB |
| Doxorubicin (Reference)[2] | HepG2 (Hepatocellular Carcinoma) | 0.008 | SRB |
| MCF7 (Breast Adenocarcinoma) | 0.099 | SRB | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides | |||
| MM134[5] | BxPC-3 (Pancreatic) | 0.06 | Not Specified |
| PC-3 (Prostate) | 0.12 | Not Specified | |
| MM6[5] | BxPC-3 (Pancreatic) | 0.12 | Not Specified |
| PC-3 (Prostate) | 0.18 | Not Specified | |
| MM7[5] | BxPC-3 (Pancreatic) | 0.11 | Not Specified |
| PC-3 (Prostate) | 0.35 | Not Specified | |
| MM9[5] | BxPC-3 (Pancreatic) | 0.17 | Not Specified |
| PC-3 (Prostate) | 0.23 | Not Specified | |
| Pyrazolo[4,3-e][2][3][4]triazine and Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamide Derivatives | |||
| Compound 3b[6] | MCF-7 (Breast) | Not specified, but stronger than cisplatin | MTT |
| MDA-MB-231 (Breast) | Not specified, but stronger than cisplatin | MTT | |
| Cisplatin (Reference)[6] | MDA-MB-231 (Breast) | 82 | MTT |
| MCF-7 (Breast) | 93 | MTT |
Kinase Inhibitory Activity
A primary mechanism through which pyrazolopyridines exert their anticancer effects is the inhibition of various protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Kinase Inhibition Data
The following table summarizes the inhibitory activity of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives against a range of kinases.
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| c-Met Inhibitors | ||
| Glumetinib (Pyrazolo[4,3-b]pyridine derivative)[3] | c-Met | Low nanomolar |
| ERK1/2 Inhibitors | ||
| Indazole-based ERK1/2 inhibitor optimized to 5-azaindazole[3] | ERK1/2 | Improved potency |
| FGFR Inhibitors | ||
| Pyrazolo[3,4-b]pyridine derivative[3] | FGFR | Potent inhibition |
| TBK1 Inhibitors | ||
| Compound 15y (Pyrazolo[3,4-b]pyridine derivative)[7][8] | TBK1 | 0.2 |
| Mps1 Inhibitors | ||
| Compound 31 (Pyrazolo[3,4-b]pyridine derivative)[9] | Mps1 | 2.596 |
| TRK Inhibitors | ||
| Compound C03 (Pyrazolo[3,4-b]pyridine derivative)[10] | TRKA | 56 |
| CDK2/PIM1 Inhibitors | ||
| Compound 6b (Pyrazolo[3,4-b]pyridine derivative)[11] | CDK2 | 270 |
| PIM1 | 670 | |
| GSK-3 Inhibitors | ||
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4)[12] | GSK-3 | 1500 |
| CDK5 | 410 | |
| DYRK1A | 11000 |
Key Kinase Signaling Pathways
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and motility.[13] Pyrazolo[4,3-b]pyridines have been developed as potent c-Met inhibitors.[3]
Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are activated by neurotrophins, leading to the activation of RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.[14] Pyrazolo[3,4-b]pyridines have been identified as pan-TRK inhibitors.
Glycogen synthase kinase-3 (GSK-3) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3 is a therapeutic strategy, and pyrazolopyridine derivatives have shown inhibitory activity against this kinase.[12]
Antimicrobial Activity
Derivatives of pyrazolopyridine have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal strains.
Antimicrobial Susceptibility Data
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The MIC values for several pyrazolo[3,4-b]pyridine derivatives are presented below.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Pyrazolo[3,4-b]pyridine Derivatives[2] | ||
| General Range | Various microorganisms | 0.12 - 62.5 |
| Compound 7b | Fusarium oxysporum | 0.98 |
| Ampicillin (Reference) | Various bacteria | 0.007 - 0.03 |
| Gentamicin (Reference) | Various bacteria | 0.015 - 0.24 |
| Amphotericin B (Reference) | Fusarium oxysporum | 0.03 - 0.98 |
| Pyrazolo[3,4-b]pyridine-Triazole Hybrids[13] | ||
| Compound 24 | S. aureus | 0.25 |
| K. pneumoniae | 0.25 | |
| Compound 27 | S. aureus | 0.25 |
| K. pneumoniae | 0.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolo[4,3-b]pyridine compounds.
Synthesis of Pyrazolo[4,3-b]pyridines
An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed from 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[1]
General Procedure:
-
SNAr Reaction: 2-chloro-3-nitropyridine is reacted with a β-ketoester in the presence of a base to yield the corresponding pyridinyl keto ester.
-
Japp-Klingemann Reaction: The resulting intermediate is subjected to a modified Japp-Klingemann reaction with a stable arenediazonium tosylate.
-
One-Pot Cyclization: The azo-coupling, deacylation, and pyrazole ring annulation steps are typically combined in a one-pot procedure to afford the final pyrazolo[4,3-b]pyridine product.[1]
In Vitro Anticancer Activity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2]
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for the desired period.
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Calculate the percentage of cell growth and the IC50 value.
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays, such as the ADP-Glo™ Kinase Assay or HTRF assays.
General Protocol (ADP-Glo™ Kinase Assay):
-
Prepare a reaction mixture containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes and measure the luminescence.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition and IC50 values.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Protocol:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The pyrazolo[4,3-b]pyridine scaffold and its isomers represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, kinase inhibitory, and antimicrobial agents warrants further investigation and development. This technical guide has provided a comprehensive summary of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. It is anticipated that this resource will serve as a valuable tool for researchers in the field, accelerating the journey from scaffold discovery to clinical application. The continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds hold great promise for the development of novel and effective therapies for a range of human diseases.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar [semanticscholar.org]
- 6. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 7. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pyrazoloacridine (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dau.url.edu [dau.url.edu]
Technical Guide on the Spectroscopic Characterization of 5-Methyl-1H-pyrazolo[4,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 5-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS Number: 52090-69-4). The following guide provides detailed, generalized experimental protocols for the acquisition of such data, which are standard procedures for the characterization of novel heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[4,3-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. This guide outlines the standard spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the title compound is not provided, the methodologies described herein are the established procedures for its full spectroscopic characterization.
Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring NMR, IR, and Mass spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR spectra are essential for a complete characterization.
2.1.1 ¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set appropriately (e.g., 1-5 seconds) to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each unique carbon atom.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction and baseline correction are applied.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) are analyzed to determine the connectivity of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.2.1 Solid-State IR Spectroscopy Protocol (Thin Film Method)
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[1]
-
Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.[1]
-
Using a pipette, apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[1]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 16-32) are co-added to obtain a good quality spectrum.
-
-
Data Analysis:
-
The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic functional groups (e.g., N-H stretch, C-H stretch, C=N stretch, aromatic C=C stretch).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
2.3.1 Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[2]
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[2]
-
The solution should be free of any particulate matter; filtration may be necessary.[2]
-
-
Data Acquisition:
-
The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar, non-volatile compounds.
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight of the compound (for C₇H₇N₃, the molecular weight is 133.15 g/mol ).
-
-
Data Analysis:
-
The mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ at m/z 134.07).
-
For HRMS, the exact mass is measured and compared to the calculated exact mass for the expected molecular formula to confirm the elemental composition.
-
The fragmentation pattern, if any, can provide additional structural information.
-
Data Presentation
Once the spectroscopic data are acquired, they should be summarized in a clear and structured format. Although specific data for this compound is not available, the following tables illustrate how the data should be presented.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 10.5 | br s | - | 1H | NH |
| e.g., 8.20 | d | e.g., 4.5 | 1H | Ar-H |
| e.g., 7.85 | s | - | 1H | Ar-H |
| e.g., 7.10 | d | e.g., 4.5 | 1H | Ar-H |
| e.g., 2.50 | s | - | 3H | CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 150.2 | Ar-C |
| e.g., 145.8 | Ar-C |
| e.g., 140.1 | Ar-C |
| e.g., 132.5 | Ar-CH |
| e.g., 125.0 | Ar-CH |
| e.g., 118.7 | Ar-CH |
| e.g., 21.3 | CH₃ |
Table 3: Hypothetical IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3150 | m, br | N-H stretch |
| e.g., 3050 | w | Aromatic C-H stretch |
| e.g., 2920 | w | Aliphatic C-H stretch |
| e.g., 1610 | s | C=N stretch |
| e.g., 1580 | s | Aromatic C=C stretch |
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Ion |
| e.g., 134.0713 | [M+H]⁺ |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
The Rise of Pyrazolo[4,3-b]pyridines: A Technical Guide to Their Mechanism of Action as Kinase Inhibitors
For Immediate Release
A Deep Dive into the Core Mechanism of Pyrazolo[4,3-b]pyridine Inhibitors for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core in the landscape of kinase-targeted drug discovery, leading to the development of several approved and clinical-phase anti-cancer agents. This technical guide provides an in-depth exploration of the mechanism of action of pyrazolo[4,3-b]pyridine inhibitors and their analogues, focusing on their interaction with key oncogenic kinases. Through a comprehensive review of current literature, this document outlines the quantitative inhibitory activities, detailed experimental protocols for their assessment, and the critical signaling pathways modulated by these compounds.
Core Mechanism of Action: Targeting the Kinase ATP-Binding Site
Pyrazolo[4,3-b]pyridine inhibitors function primarily as ATP-competitive inhibitors. Their core structure mimics the purine ring of ATP, allowing them to bind to the ATP-binding pocket of various protein kinases. This binding event prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.
The efficacy and selectivity of these inhibitors are dictated by the specific substitutions on the pyrazolopyridine ring system. These substitutions form key interactions with amino acid residues within the kinase domain, particularly in the hinge region, which is crucial for ATP binding. Molecular docking and X-ray crystallography studies have revealed that these interactions often involve the formation of hydrogen bonds with the backbone of hinge region residues, as well as hydrophobic and van der Waals interactions with other residues in the active site. This intricate network of interactions anchors the inhibitor in the ATP-binding pocket, leading to potent and often selective inhibition of the target kinase.
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazolopyridine derivatives against a range of protein kinases. It is important to note that the majority of publicly available data pertains to the pyrazolo[3,4-b]pyridine isomer, reflecting its prevalence in recent drug discovery efforts. Data for the specific pyrazolo[4,3-b]pyridine and other isomers are included where available and are clearly noted.
Table 1: Inhibitory Activity of Pyrazolopyridine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID/Reference | Pyrazolopyridine Isomer | Target Kinase | IC50 (µM) |
| Compound 8 [1] | 1H-pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.65 |
| Compound 4 [1] | Pyridine derivative | CDK2/cyclin A2 | 0.24 |
| Roscovitine (Reference)[1] | Purine analogue | CDK2/cyclin A2 | 0.39 |
| Compound 14 [2] | pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.057 ± 0.003 |
| Compound 13 [2] | pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.081 ± 0.004 |
| Sorafenib (Reference)[2] | Pyridine derivative | CDK2/cyclin A2 | 0.184 ± 0.01 |
| Compound 15 [3] | pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | 0.061 ± 0.003 |
Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID/Reference | Pyrazolopyridine Isomer | Target Kinase | IC50 (nM) |
| NVP-BGJ398[4] | N/A (pyrimidinyl) | FGFR1 | 0.9 |
| NVP-BGJ398[4] | N/A (pyrimidinyl) | FGFR2 | 1.4 |
| NVP-BGJ398[4] | N/A (pyrimidinyl) | FGFR3 | 1.0 |
| NVP-BGJ398[4] | N/A (pyrimidinyl) | FGFR4 | 60 |
| AZD4547[4] | Pyrazole | FGFR1 | 0.2 |
| AZD4547[4] | Pyrazole | FGFR2 | 2.5 |
| AZD4547[4] | Pyrazole | FGFR3 | 1.8 |
| AZD4547[4] | Pyrazole | FGFR4 | 165 |
| Compound 7n [4] | 1H-pyrazolo[3,4-b]pyridine | FGFR1 | <0.5 |
| Compound 7n [4] | 1H-pyrazolo[3,4-b]pyridine | FGFR2 | 0.7 |
| Compound 7n [4] | 1H-pyrazolo[3,4-b]pyridine | FGFR3 | 2.0 |
| Compound 7n [4] | 1H-pyrazolo[3,4-b]pyridine | FGFR4 | 52.7 |
Table 3: Inhibitory Activity against c-Met Kinase
| Compound ID/Reference | Pyrazolopyridine Isomer | IC50 (nM) |
| Compound 5a [5] | pyrazolo[3,4-b]pyridine | 4.27 ± 0.31 |
| Compound 5b [5] | pyrazolo[3,4-b]pyridine | 7.95 ± 0.17 |
| Cabozantinib (Reference)[5] | Quinoline | 5.38 ± 0.35 |
| Compound 8c [6] | 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 68 |
Table 4: Inhibitory Activity against TANK-Binding Kinase 1 (TBK1)
| Compound ID/Reference | Pyrazolopyridine Isomer | IC50 (nM) |
| Compound 15y [7] | 1H-pyrazolo[3,4-b]pyridine | 0.2 |
| BX795 (Reference)[7] | N/A (pyrimidine) | 7.1 |
| MRT67307 (Reference)[7] | N/A (pyrimidine) | 28.7 |
Key Signaling Pathways and Visualizations
Pyrazolo[4,3-b]pyridine inhibitors exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate the canonical signaling cascades for several key kinase targets.
// Nodes "Growth Factors" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Receptor Tyrosine Kinases" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyclin D" [fillcolor="#FBBC05", fontcolor="#202124"]; "CDK4/6" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclin D-CDK4/6" [fillcolor="#FBBC05", fontcolor="#202124"]; "pRb" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "E2F" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cyclin E" [fillcolor="#FBBC05", fontcolor="#202124"]; "CDK2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclin E-CDK2" [fillcolor="#FBBC05", fontcolor="#202124"]; "S-Phase Entry" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; "Pyrazolo[4,3-b]pyridine Inhibitors" [fillcolor="#202124", fontcolor="#FFFFFF", shape=invhouse];
// Edges "Growth Factors" -> "Receptor Tyrosine Kinases" [label="bind"]; "Receptor Tyrosine Kinases" -> "Cyclin D" [label="activate transcription"]; "Cyclin D" -> "Cyclin D-CDK4/6"; "CDK4/6" -> "Cyclin D-CDK4/6"; "Cyclin D-CDK4/6" -> "pRb" [label="phosphorylates"]; "pRb" -> "E2F" [label="releases", style=dashed]; "E2F" -> "Cyclin E" [label="activates transcription"]; "Cyclin E" -> "Cyclin E-CDK2"; "CDK2" -> "Cyclin E-CDK2"; "Cyclin E-CDK2" -> "S-Phase Entry" [label="promotes"]; "Pyrazolo[4,3-b]pyridine Inhibitors" -> "CDK2" [label="inhibit", color="#EA4335", arrowhead=T]; } .
Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway.// Nodes "Cytokine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cytokine Receptor" [fillcolor="#F1F3F4", fontcolor="#202124"]; "JAK" [fillcolor="#FBBC05", fontcolor="#202124"]; "STAT" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "STAT Dimer" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleus" [fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; "Gene Transcription" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; "Pyrazolo[4,3-b]pyridine Inhibitors" [fillcolor="#202124", fontcolor="#FFFFFF", shape=invhouse];
// Edges "Cytokine" -> "Cytokine Receptor" [label="binds"]; "Cytokine Receptor" -> "JAK" [label="activates"]; "JAK" -> "JAK" [label="autophosphorylates"]; "JAK" -> "STAT" [label="phosphorylates"]; "STAT" -> "STAT Dimer" [label="dimerizes"]; "STAT Dimer" -> "Nucleus" [label="translocates to"]; "Nucleus" -> "Gene Transcription" [label="regulates"]; "Pyrazolo[4,3-b]pyridine Inhibitors" -> "JAK" [label="inhibit", color="#EA4335", arrowhead=T]; } .
Caption: Janus Kinase (JAK) - STAT Signaling Pathway.// Nodes "FGF" [fillcolor="#F1F3F4", fontcolor="#202124"]; "FGFR" [fillcolor="#F1F3F4", fontcolor="#202124"]; "FRS2" [fillcolor="#FBBC05", fontcolor="#202124"]; "GRB2" [fillcolor="#FBBC05", fontcolor="#202124"]; "SOS" [fillcolor="#FBBC05", fontcolor="#202124"]; "RAS" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "RAF" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "MEK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "ERK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proliferation/Survival" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; "Pyrazolo[4,3-b]pyridine Inhibitors" [fillcolor="#202124", fontcolor="#FFFFFF", shape=invhouse];
// Edges "FGF" -> "FGFR" [label="binds"]; "FGFR" -> "FGFR" [label="dimerizes & autophosphorylates"]; "FGFR" -> "FRS2" [label="phosphorylates"]; "FRS2" -> "GRB2" -> "SOS" -> "RAS" -> "RAF" -> "MEK" -> "ERK" -> "Proliferation/Survival" [label="activates"]; "Pyrazolo[4,3-b]pyridine Inhibitors" -> "FGFR" [label="inhibit", color="#EA4335", arrowhead=T]; } .
Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.// Nodes "HGF" [fillcolor="#F1F3F4", fontcolor="#202124"]; "c-Met" [fillcolor="#F1F3F4", fontcolor="#202124"]; "GAB1" [fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "AKT" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Survival" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; "RAS" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "RAF" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "MEK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "ERK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proliferation/Invasion" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; "Pyrazolo[4,3-b]pyridine Inhibitors" [fillcolor="#202124", fontcolor="#FFFFFF", shape=invhouse];
// Edges "HGF" -> "c-Met" [label="binds"]; "c-Met" -> "c-Met" [label="dimerizes & autophosphorylates"]; "c-Met" -> "GAB1" [label="recruits & phosphorylates"]; "GAB1" -> "PI3K" -> "AKT" -> "Cell Survival"; "GAB1" -> "RAS" -> "RAF" -> "MEK" -> "ERK" -> "Proliferation/Invasion"; "Pyrazolo[4,3-b]pyridine Inhibitors" -> "c-Met" [label="inhibit", color="#EA4335", arrowhead=T]; } .
Caption: c-Met Signaling Pathway.Experimental Protocols
The determination of the inhibitory activity and mechanism of action of pyrazolo[4,3-b]pyridine derivatives relies on a suite of standardized biochemical and cell-based assays.
In Vitro Kinase Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Mixture Preparation: A master mix is prepared containing the purified recombinant kinase, a specific substrate (peptide or protein), and a kinase buffer (typically containing HEPES, MgCl2, and other cofactors).
-
Compound Addition: The pyrazolopyridine inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with solvent only is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system that allows for non-radioactive detection).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by adding a solution that denatures the kinase (e.g., EDTA or a strong acid).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., ADP-Glo) are commonly used.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pyrazolopyridine inhibitors are added to the cells at a range of concentrations. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Addition of MTT Reagent: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation with MTT: The plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
Pyrazolo[4,3-b]pyridine and its related isomers represent a versatile and potent class of kinase inhibitors with significant therapeutic potential in oncology. Their mechanism of action, centered on the competitive inhibition of the kinase ATP-binding site, has been well-characterized through a combination of biochemical and cellular assays. The continued exploration of this chemical scaffold, aided by structure-based drug design, promises the development of next-generation kinase inhibitors with enhanced potency and selectivity against a range of cancer-driving kinases. This guide provides a foundational understanding of the core principles governing their activity, offering valuable insights for researchers and drug developers in the field.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Substituted Pyrazolo[4,3-b]pyridines: Synthesis, Biological Activity, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This privileged scaffold serves as a versatile template for the design of potent and selective modulators of various biological targets. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions and substitution patterns, making it an ideal starting point for inhibitor and modulator design. Derivatives of this scaffold have shown remarkable efficacy as inhibitors of key enzymes in oncology, such as c-Met and cyclin-dependent kinases (CDKs), as well as modulators of receptors implicated in neurodegenerative diseases, including the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] This whitepaper provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted pyrazolo[4,3-b]pyridines, offering a technical guide for researchers in the field.
Synthetic Strategies
The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly approached from two main retrosynthetic pathways: the annulation of a pyridine ring onto a pre-existing pyrazole core, or the formation of the pyrazole ring on a functionalized pyridine.
A particularly efficient and modern approach involves a one-pot procedure starting from readily available 2-chloro-3-nitropyridines, which undergo a sequence of SNAr and modified Japp–Klingemann reactions.[4] This method is advantageous due to its operational simplicity and the use of stable arenediazonium tosylates.[4]
The general workflow for this one-pot synthesis provides a robust platform for generating a diverse library of substituted pyrazolo[4,3-b]pyridines.
Experimental Protocols
General Protocol for One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[4]
-
Step 1: SNAr Reaction. To a solution of a substituted 2-chloro-3-nitropyridine (1.0 equiv.) and an ethyl ketoester (1.1 equiv.) in anhydrous acetonitrile (MeCN), add cesium carbonate (Cs2CO3, 2.0 equiv.). Stir the mixture at room temperature for 12-16 hours until consumption of the starting materials is confirmed by Thin Layer Chromatography (TLC).
-
Step 2: Japp-Klingemann Reaction. To the resulting mixture, add the corresponding arenediazonium tosylate (1.2 equiv.). Stir for 30 minutes at room temperature.
-
Step 3: Cyclization. Add pyrrolidine (2.0 equiv.) to the reaction mixture. Stir at room temperature for an additional 1-2 hours.
-
Work-up and Purification. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired pyrazolo[4,3-b]pyridine product.
-
Characterization. Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
Biological Activities and Structure-Activity Relationship (SAR)
Substituted pyrazolo[4,3-b]pyridines have been successfully developed as potent and selective inhibitors and modulators for several important drug targets.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[5][6] Aberrant activation of the HGF/c-Met signaling pathway is a known driver in numerous human cancers.[6][7]
Glumetinib (also known as SCC244) is a highly potent and selective, orally bioavailable ATP-competitive inhibitor of c-Met, built upon the pyrazolo[4,3-b]pyridine scaffold.[2][8][9] It demonstrates exceptional selectivity for c-Met over a wide panel of other kinases.[8][10][11][12] This selectivity is critical for minimizing off-target effects and improving the therapeutic index.
| Compound Name | Target | IC50 (nM) | Reference |
| Glumetinib (SCC244) | c-Met | 0.42 | [8][10][11][12] |
The activation of c-Met initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to tumor growth and survival.[13]
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle and transcription. CDK8, a component of the Mediator complex, has emerged as an oncogene in certain cancers, notably colorectal cancer, where it modulates the Wnt/β-catenin signaling pathway.[14][15] The pyrazolo[4,3-b]pyridine scaffold has been successfully utilized to develop inhibitors of CDKs, including dual FLT3/CDK4 inhibitors.[16]
| Compound ID | Target(s) | IC50 (nM) | Reference |
| 23k | FLT3 | 11 | [16] |
| CDK4 | 7 | [16] |
mGlu4 Positive Allosteric Modulation
The metabotropic glutamate receptor 4 (mGlu4) is a promising target for the treatment of Parkinson's disease.[1] Positive allosteric modulators (PAMs) that enhance the receptor's response to its endogenous ligand, glutamate, are sought as a therapeutic strategy. The pyrazolo[4,3-b]pyridine core was identified as a novel and effective scaffold for mGlu4 PAMs, leading to the development of compounds like VU0418506.[1][17]
| Compound ID | Target | EC50 (nM) | Reference |
| 26 | mGlu4 PAM | 68 | [17] |
Other Biological Activities
The versatility of the pyrazolo[4,3-b]pyridine scaffold is further demonstrated by its application against a range of other targets.
| Compound ID | Target/Activity | Potency (IC50/EC50) | Reference |
| 1e | Anaplastic Lymphoma Kinase (ALK) | 1.58 nM | [18] |
| 34 | Anti-Cryptosporidium | 7.8 µM | [19] |
| Various | PDE1 Inhibition | Data in Patent | [20] |
| Various | Cannabinoid Receptor 2 (CB2) | Data available | [21] |
Conclusion and Future Directions
Substituted pyrazolo[4,3-b]pyridines represent a highly valuable and versatile class of heterocyclic compounds in modern drug discovery. The development of efficient synthetic routes has enabled extensive exploration of their structure-activity relationships across diverse biological targets. The clinical advancement of c-Met inhibitors like Glumetinib underscores the therapeutic potential of this scaffold. Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel substitutions to enhance potency and selectivity, and expanding their application to new and challenging biological targets. The proven success of the pyrazolo[4,3-b]pyridine core ensures it will remain a cornerstone for the development of innovative therapeutics for years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
- 21. usiena-air.unisi.it [usiena-air.unisi.it]
The Architectural Versatility of Pyrazolopyridines: A Technical Guide to Their Synthesis, History, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolopyridine scaffold, a fused heterocyclic system combining pyrazole and pyridine rings, represents a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the discovery and historical evolution of pyrazolopyridine synthesis, detailing the core synthetic methodologies for its various isomers. A comprehensive overview of key reaction protocols, quantitative data, and the role of pyrazolopyridines as modulators of critical signaling pathways is presented to serve as a valuable resource for researchers in the field.
A Historical Perspective: The Dawn of Pyrazolopyridine Chemistry
The journey into the synthesis of pyrazolopyridines began in the early 20th century. One of the earliest accounts of a pyrazolo[3,4-b]pyridine synthesis was documented in 1908 by Ortoleva, who achieved this feat through the treatment of diphenylhydrazone and pyridine with iodine.[1] This pioneering work was shortly followed by Bülow in 1911, who synthesized N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, a strategy that laid the groundwork for many subsequent developments.[1] These initial discoveries opened the door to the exploration of the diverse chemical space of pyrazolopyridine isomers, each with its unique synthetic challenges and biological profile. Over the decades, the synthetic repertoire has expanded significantly, driven by the continual discovery of their potent biological activities, ranging from anxiolytics to anticancer agents.[2]
Core Synthetic Strategies: A Guide to Isomer Construction
The versatility of the pyrazolopyridine core lies in its various isomeric forms, each accessible through distinct synthetic routes. This section details the seminal and contemporary methods for the synthesis of the most prominent pyrazolopyridine isomers.
Pyrazolo[3,4-b]pyridines: The Most Explored Isomer
This isomer is arguably the most extensively studied, with a wealth of synthetic methods available. The primary approach involves the construction of the pyridine ring onto a pre-existing pyrazole core, typically utilizing 5-aminopyrazole derivatives as key building blocks.
2.1.1. Condensation with 1,3-Dicarbonyl Compounds
A foundational method for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. This reaction is typically carried out under acidic conditions, with acetic acid being a common solvent and catalyst, at elevated temperatures.[3]
Table 1: Synthesis of Pyrazolo[3,4-b]pyridines via Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyls
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-3-methyl-5-aminopyrazole | Acetylacetone | Glacial Acetic Acid | Reflux | - | High | [1] |
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketones | ZrCl₄ / DMF/EtOH | 95 | 16 | 13-28 | [4] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Arylglyoxals & Cyclic 1,3-diones | TPAB / Water/Acetone | 80 | - | 90-98 | [5] |
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | - | - | - | - | [6] |
Experimental Protocol: Synthesis of 6-Amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [7]
A mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5.0 mmol, 1.640 g), aniline (5.0 mmol, 0.470 g), and amorphous carbon-supported sulfonic acid (AC-SO₃H) (25 mg) in ethanol (10.0 mL) is agitated for 30 minutes at room temperature in a 100 mL flask. After completion of the reaction (monitored by TLC), the mixture is filtered and washed with ethanol (3 x 5.0 mL). The major product is recrystallized from ethanol to provide ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Yield: 1.441 g (80%).[7]
2.1.2. The Gould-Jacobs Reaction
The Gould-Jacobs reaction offers a reliable method for accessing 4-hydroxy- or 4-chloropyrazolo[3,4-b]pyridines. This reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent treatment with phosphorus oxychloride for the chloro derivative.[8]
Diagram 1: Gould-Jacobs Reaction for Pyrazolo[3,4-b]pyridine Synthesis
Caption: The Gould-Jacobs reaction pathway for synthesizing 4-chloropyrazolo[3,4-b]pyridines.
Pyrazolo[1,5-a]pyridines: A Tale of [3+2] Cycloadditions
The synthesis of pyrazolo[1,5-a]pyridines predominantly relies on [3+2] cycloaddition reactions, where N-aminopyridines or their ylide derivatives act as the three-atom component.
2.2.1. Cycloaddition with Alkynes and Alkenes
The reaction of N-aminopyridinium ylides with electron-deficient alkynes or alkenes is a powerful method for constructing the pyrazolo[1,5-a]pyridine core.[9] These reactions often proceed with high regioselectivity.
2.2.2. TEMPO-Mediated Synthesis
A modern and efficient approach involves the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds.[1][10][11] This method offers excellent yields and high regioselectivity under mild conditions.[1][10][11]
Table 2: TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines
| N-Aminopyridine Derivative | α,β-Unsaturated Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Aminopyridine | Chalcone | Toluene | rt | 4 | 92 | [11] |
| N-Aminopyridine | Cinnamonitrile | Toluene | 80 | 12 | 85 | [12] |
| 3-Substituted N-aminopyridine | Acrylonitrile | Toluene | rt | 4 | 87 | [12] |
Experimental Protocol: TEMPO-Mediated Synthesis of 2-Phenylpyrazolo[1,5-a]pyridine [12]
To a stirring suspension of N-aminopyridine (1.0 equiv.) and chalcone (2.0 equiv.) in toluene (0.05 M) is added TEMPO (1.2 equiv.). The mixture is cooled to 0 °C, and diisopropylethylamine (DIPEA) (2.0 equiv.) is added dropwise. The resulting mixture is allowed to stir at room temperature for 4 hours and monitored by TLC. Upon completion, the solvent is removed by rotary evaporation, and the residue is purified by flash column chromatography to obtain the product.
Pyrazolo[3,4-c]- and Pyrazolo[4,3-c]pyridines: Less Trodden Paths
The synthesis of these isomers is less documented but equally important.
2.3.1. Pyrazolo[3,4-c]pyridines via Huisgen Indazole Synthesis Adaptation
The classical Huisgen indazole synthesis can be adapted to prepare pyrazolo[3,4-c]pyridines. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be synthesized and subsequently functionalized.[13][14]
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine [13]
To a solution of the starting aminopyridine in dichloroethane (DCE) and acetic anhydride, sodium nitrite is added portion-wise at room temperature. The reaction is then heated to 90 °C for 20 hours. After cooling, the intermediate is deacetylated with sodium methoxide in methanol at room temperature for 1 hour. The product is isolated by extraction and purified by crystallization. The overall yield for the two steps is excellent.[13]
2.3.2. Pyrazolo[4,3-c]pyridines from Functionalized Pyridines
The synthesis of pyrazolo[4,3-c]pyridines can be achieved by constructing the pyrazole ring onto a pre-functionalized pyridine core. One notable method involves the reaction of 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp-Klingemann reactions.[15]
Biological Significance and Therapeutic Applications
Pyrazolopyridines have emerged as privileged scaffolds in drug discovery due to their ability to mimic purine structures and interact with various enzymes and receptors. Their therapeutic potential spans a wide range of diseases, with a significant focus on oncology.
Pyrazolopyridines as Kinase Inhibitors in Cancer Therapy
A prominent application of pyrazolopyridines is in the development of kinase inhibitors for cancer treatment. Their scaffold is well-suited for targeting the ATP-binding pocket of various kinases.
3.1.1. Tropomyosin Receptor Kinase (TRK) Inhibition
Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Tropomyosin Receptor Kinases (TRKs).[16] TRK fusions are oncogenic drivers in a variety of tumors. Inhibition of the TRK signaling pathway can lead to tumor growth inhibition and apoptosis. The downstream signaling cascades affected by TRK inhibition include the Ras/Erk, PI3K/Akt, and PLC-γ pathways.[10]
Diagram 2: TRK Signaling Pathway and Inhibition by Pyrazolopyridines
Caption: Inhibition of the TRK signaling pathway by pyrazolopyridine derivatives.
3.1.2. Extracellular Signal-Regulated Kinase (ERK) Pathway Inhibition
The ERK/MAPK pathway is another critical signaling cascade often dysregulated in cancer. Pyrazolo[4,3-c]pyridines have been developed as potent inhibitors of ERK, offering a therapeutic strategy for tumors with mutations in the MAPK pathway.[17]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel pyrazolopyridine-based therapeutics follows a structured workflow, from initial synthesis to comprehensive biological assessment.
Diagram 4: Experimental Workflow for Pyrazolopyridine Drug Discovery
Caption: A typical workflow for the discovery and development of pyrazolopyridine-based drug candidates.
Conclusion and Future Directions
The field of pyrazolopyridine synthesis has evolved significantly from its early beginnings, now offering a sophisticated toolbox for the construction of diverse and complex molecular architectures. The inherent biological activity of this scaffold, particularly as kinase inhibitors, continues to drive innovation in synthetic methodology and drug design. Future research will likely focus on the development of more stereoselective and atom-economical synthetic routes, the exploration of novel isomers, and the expansion of their therapeutic applications beyond oncology. The continued interplay between synthetic chemistry and chemical biology will undoubtedly unlock the full potential of the pyrazolopyridine core in addressing unmet medical needs.
References
- 1. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4- b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 14. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic organic compound belonging to the pyrazolopyridine class. These structures are of significant interest in medicinal chemistry due to their structural similarity to purine bases, making them valuable scaffolds for interacting with a variety of biological targets. The pyrazolo[4,3-b]pyridine core, in particular, has been identified as a promising framework for the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its biological activities.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is provided below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the target compound are limited.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52090-69-4 | |
| Molecular Formula | C₇H₇N₃ | |
| Molecular Weight | 133.15 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=CC=C2NN=CC2=N1 | [2] |
| InChI | InChI=1S/C7H7N3/c1-5-2-3-6-7(9-5)4-8-10-6/h2-4H,1H3,(H,8,10) | [2] |
| Melting Point | Not available. A related compound, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, has a melting point of 440–442 K. | |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | |
| pKa | Not available. | |
| LogP (predicted) | 0.596 | [2] |
Spectral Data
Table 2: Predicted and Representative Spectral Data
| Spectrum | Predicted/Representative Data |
| ¹H NMR | Expected signals for aromatic protons on the pyridine and pyrazole rings, and a singlet for the methyl group. For example, in ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the methyl group appears as a singlet at δ 2.60 ppm.[3] |
| ¹³C NMR | Expected signals for the carbon atoms of the fused heterocyclic rings and the methyl group. In the aforementioned related compound, the methyl carbon appears at δ 21.4 ppm.[3] |
| Infrared (IR) | Characteristic peaks for C-H, C=C, C=N, and N-H stretching and bending vibrations are expected. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 133. Fragmentation may involve the loss of the methyl group or cleavage of the heterocyclic rings. |
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a general and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines has been developed.[3] This protocol can be adapted for the synthesis of the target compound.
Experimental Workflow: Synthesis of Pyrazolo[4,3-b]pyridines
Detailed Methodology (Adapted from[3])
-
Step 1: Synthesis of the Pyridin-2-yl keto ester (SNAr Reaction)
-
To a solution of a substituted 2-chloro-3-nitropyridine in an appropriate solvent (e.g., THF), add a base (e.g., NaH) at a reduced temperature.
-
Slowly add ethyl acetoacetate to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work up the reaction mixture to isolate the pyridin-2-yl keto ester.
-
-
Step 2: Synthesis of the Pyrazolo[4,3-b]pyridine (Modified Japp-Klingemann Reaction)
-
Dissolve the pyridin-2-yl keto ester and an appropriate arenediazonium tosylate in a suitable solvent (e.g., ethanol).
-
Add a base, such as pyridine, followed by a secondary amine like pyrrolidine.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction involves azo-coupling, deacylation, and pyrazole ring annulation.
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
-
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint in cancer therapy.[4]
Mechanism of Action: PD-1/PD-L1 Inhibition
Small-molecule inhibitors based on the pyrazolopyridine scaffold are thought to function by inducing the dimerization of PD-L1.[5][6] This dimerization prevents the interaction of PD-L1 with its receptor, PD-1, on T-cells. The blockage of this interaction abrogates the inhibitory signal, thereby restoring T-cell activation and promoting an anti-tumor immune response.
Signaling Pathway Diagram: PD-1/PD-L1 Inhibition by this compound Derivative
Conclusion
This compound represents a molecule of considerable interest for its potential applications in drug discovery, particularly in the field of cancer immunotherapy. While comprehensive experimental data for this specific compound remains somewhat elusive, the information available for related structures provides a solid foundation for further research and development. The synthetic methodologies are established, and the mechanism of action for its derivatives as PD-1/PD-L1 inhibitors is an active area of investigation. This guide serves as a valuable resource for scientists and researchers working with this and similar heterocyclic compounds.
References
- 1. This compound - [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Key Chemical Intermediates in Drug Development
Abstract: This technical guide provides a comprehensive overview of the properties, synthesis, and commercial availability of two key chemical compounds relevant to pharmaceutical research and development. It clarifies a common point of confusion regarding CAS number 52090-69-4 and details the significant role of a related tetrazole derivative in the synthesis of the phosphodiesterase 3A (PDE3A) inhibitor, Cilostazol. This document is intended for researchers, scientists, and professionals in the drug development sector.
Clarification of CAS Number 52090-69-4
This guide will first detail the known properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine. Subsequently, it will provide an in-depth analysis of a structurally related and pharmaceutically significant compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole , which is likely the intended subject of interest for professionals in drug development due to its role as a key intermediate.
Technical Data: this compound (CAS 52090-69-4)
This compound is a heterocyclic compound. While its direct applications in drug development are not as widely documented as other intermediates, its pyrazolopyridine core is of interest in medicinal chemistry. Pyrazolo[3,4-b]pyridines, a related isomer, are known to exhibit a range of biological activities and have been investigated as inhibitors of various enzymes.[1][2] Recent research has also explored 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potential small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52090-69-4 | Internal Database |
| Molecular Formula | C₇H₇N₃ | Internal Database |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Suppliers
| Supplier | Location | Product Name | Purity/Grades |
| MilliporeSigma | Global | This compound | Not Specified |
| Parchem | USA | 5-methyl-1H-pyrazolo[3,4-c]pyridine | Not Specified |
| BLD Pharm | Global | This compound | Not Specified |
| Ambeed | USA | This compound | Not Specified |
In-depth Analysis: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)
This compound is a crucial intermediate in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[4][5][6] Cilostazol is a potent and reversible inhibitor of phosphodiesterase IIIA (PDE3A), exhibiting antithrombotic, vasodilatory, and cardiotonic properties.[4][7] The tetrazole derivative serves as a key building block for introducing the cyclohexyl-tetrazole moiety of the final drug molecule.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 73963-42-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₉ClN₄ | --INVALID-LINK-- |
| Molecular Weight | 242.75 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 49-52 °C | --INVALID-LINK-- |
| Boiling Point | 425.2±24.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.29±0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, Sealed in dry conditions | --INVALID-LINK-- |
Suppliers
| Supplier | Location | Product Name | Purity/Grades |
| Benchchem | USA | 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | Research Use Only |
| BLDpharm | Global | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | Not Specified |
| ChemicalBook | Global | 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 98% min, 99% |
| US Biological | USA | 5-(4-Chlorobutyl)-1-cyclohexyltetrazole | Highly Purified |
| Niksan Pharmaceutical | India | 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 98% |
| Hangzhou ICH Biofarm | China | 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | Not Specified |
| Ningbo Inno Pharmchem | China | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | Not Specified |
Experimental Protocols: Synthesis of Cilostazol
The synthesis of Cilostazol involves the condensation of 6-hydroxy-3,4-dihydroquinolin-2-one with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[5][6]
Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
A common synthetic route involves the following steps:
-
Amide Formation: Reaction of 5-chlorovaleronitrile with cyclohexanol in the presence of concentrated sulfuric acid to yield 5-chloro-N-cyclohexylpentanamide.[8]
-
Cyclization: The resulting amide is treated with phosphorus pentachloride, followed by an azide source such as trimethylsilyl azide or diphenylphosphoryl azide, to form the tetrazole ring.[8][9][10]
Final Condensation to Cilostazol
The final step is the alkylation of 6-hydroxy-3,4-dihydroquinolin-2-one with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like ethanol or n-propanol.[6][11]
Biological Context: PDE3A Signaling Pathway
Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12] PDE3A, specifically, is a cGMP-inhibited phosphodiesterase.[12] In cardiac and vascular smooth muscle cells, the inhibition of PDE3A leads to an increase in intracellular cAMP levels.[13] This elevation in cAMP has two primary effects:
-
In the heart: Increased cAMP enhances cardiac muscle contraction (positive inotropy).[13]
-
In blood vessels: Increased cAMP promotes smooth muscle relaxation, leading to vasodilation.[13]
Cilostazol, by inhibiting PDE3A, leverages these effects to improve blood flow in patients with peripheral artery disease.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]
- 8. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 9. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]
- 10. WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof - Google Patents [patents.google.com]
- 11. CN107325078B - Preparation method of cilostazol - Google Patents [patents.google.com]
- 12. genecards.org [genecards.org]
- 13. What are PDE3A inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic route is based on the efficient construction of the pyrazolo[4,3-b]pyridine core from a substituted 2-chloro-3-nitropyridine precursor, as established in recent literature.
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a significant bicyclic heterocycle due to its structural similarity to purine bases, making it a privileged structure in the development of various therapeutic agents. Derivatives have shown a wide range of biological activities, including potential as kinase inhibitors and other targeted therapies. The protocol outlined below describes a robust and adaptable method for the synthesis of 5-methyl substituted analogs.
Overall Synthetic Scheme
The synthesis of this compound can be achieved through a multi-step process, commencing with the nitration of 2-chloro-5-methylpyridine to form the key intermediate, 2-chloro-5-methyl-3-nitropyridine. This intermediate then undergoes a sequence of reactions, including a nucleophilic aromatic substitution (SNAr) and a one-pot modified Japp-Klingemann reaction, to construct the pyrazolo[4,3-b]pyridine core. The final steps involve hydrolysis and decarboxylation to yield the target compound. The following protocol details the synthesis of a key intermediate, Ethyl 5-methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Experimental Protocols
Part 1: Synthesis of 2-chloro-5-methyl-3-nitropyridine (Intermediate 1)
This initial step involves the nitration of commercially available 2-chloro-5-methylpyridine.
Materials:
-
2-chloro-5-methylpyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium carbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-chloro-5-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
To this solution, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-chloro-5-methyl-3-nitropyridine.
Part 2: Synthesis of Ethyl 2-((5-methyl-3-nitropyridin-2-yl)amino)but-2-enoate (Intermediate 2)
This step involves the SNAr reaction of intermediate 1 with ethyl 2-aminobut-2-enoate.
Materials:
-
2-chloro-5-methyl-3-nitropyridine (Intermediate 1)
-
Ethyl 2-aminobut-2-enoate
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in acetonitrile, add ethyl 2-aminobut-2-enoate (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the desired product.
Part 3: One-Pot Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This final step involves a reduction of the nitro group, diazotization, and intramolecular cyclization.
Materials:
-
Intermediate 2
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium acetate
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend Intermediate 2 (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and a saturated aqueous solution of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours until the reduction of the nitro group is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and cool to 0°C.
-
To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Slowly add a solution of sodium acetate to raise the pH to 4-5, promoting cyclization.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ethyl 5-methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-chloro-5-methyl-3-nitropyridine | 2-chloro-5-methylpyridine | HNO₃, H₂SO₄ | - | 60 | 4-6 | 60-70 |
| 2 | Intermediate 2 | Intermediate 1 | Ethyl 2-aminobut-2-enoate, Et₃N | ACN | 80 | 12-18 | 75-85 |
| 3 | Final Product | Intermediate 2 | Fe, NH₄Cl, NaNO₂ | EtOH/H₂O | Reflux/0 | 4-6 | 65-75 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of a this compound derivative.
Applications of 1-Methyl-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry: Focus on PD-1/PD-L1 Inhibition
Note to the Reader: While the initial topic specified 5-Methyl-1H-pyrazolo[4,3-b]pyridine, a comprehensive review of current scientific literature reveals a significant focus on the isomeric 1-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold. This isomer has emerged as a promising core structure in the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This document will detail the applications, experimental protocols, and relevant biological data for these 1-methyl analogues.
The 1-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold serves as a key pharmacophore in the design of novel cancer immunotherapeutics. By inhibiting the interaction between PD-1, a receptor on activated T-cells, and its ligand PD-L1, which is often overexpressed on tumor cells, these small molecules can restore the body's natural anti-tumor immune response.
Application: Inhibition of the PD-1/PD-L1 Immune Checkpoint
Derivatives of 1-Methyl-1H-pyrazolo[4,3-b]pyridine have been designed and synthesized as potent inhibitors of the PD-1/PD-L1 interaction. These compounds aim to disrupt the signaling pathway that leads to T-cell exhaustion and allows cancer cells to evade the immune system. The most potent compounds from these studies have shown low nanomolar activity in biochemical assays and micromolar activity in cell-based assays.[1]
Quantitative Data Summary
The inhibitory activities of a series of 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives against the PD-1/PD-L1 interaction have been evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) for selected compounds are summarized below.
| Compound ID | HTRF IC50 (nM)[1] | Cell-based EC50 (µM)[1] |
| D38 | 9.6 | 1.61 |
Signaling Pathway and Assay Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and the workflow of the HTRF assay used for inhibitor screening.
Caption: PD-1/PD-L1 signaling pathway and point of inhibition.
Caption: Experimental workflow for the HTRF assay.
Experimental Protocols
General Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
The synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives typically involves a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.[1]
Step 1: Synthesis of the Pyrazolopyridine Core
A common method for the synthesis of the 1H-pyrazolo[4,3-b]pyridine core involves the reaction of a substituted 2-chloro-3-nitropyridine with a hydrazine, followed by cyclization.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-chloro-3-nitropyridine in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add methylhydrazine to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 2: Functionalization of the Pyrazolopyridine Core
Further diversification of the core structure can be achieved through various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at different positions of the pyrazolopyridine ring.
-
Reaction Setup: To a solution of the halogenated pyrazolopyridine core in a suitable solvent (e.g., dioxane/water mixture), add the desired boronic acid or amine.
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the final compound.
PD-1/PD-L1 HTRF Assay Protocol
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for screening inhibitors of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with 6xHis)
-
Recombinant human PD-L1 protein (e.g., tagged with Fc)
-
Anti-6xHis antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with an acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. For control wells, dispense DMSO only.
-
Reagent Preparation: Prepare a solution of tagged PD-1 and tagged PD-L1 in the assay buffer at the desired final concentrations. Prepare a detection mixture containing the donor- and acceptor-labeled antibodies in the assay buffer.
-
Reagent Addition: Add the PD-1/PD-L1 protein mixture to all wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.
-
Detection Reagent Addition: Add the detection antibody mixture to all wells.
-
Final Incubation: Incubate the plate at room temperature for a further period (e.g., 2-4 hours), protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader. Measure the fluorescence emission at two wavelengths: ~620 nm (for the donor) and ~665 nm (for the acceptor).
-
Data Analysis: The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percentage of inhibition is calculated relative to the control wells. The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
References
Application Notes and Protocols for 5-Methyl-1H-pyrazolo[4,3-b]pyridine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyridine scaffold is a significant pharmacophore in the development of kinase inhibitors, with derivatives showing potent activity against a range of kinases implicated in cancer and other diseases. This document provides detailed application notes and protocols for the use of 5-Methyl-1H-pyrazolo[4,3-b]pyridine and its related analogs as kinase inhibitors. While specific data for the 5-methyl derivative is limited in publicly available literature, the broader class of pyrazolo[4,3-b]pyridines and the isomeric pyrazolo[3,4-b]pyridines have been extensively studied. The data and protocols presented herein are based on these structurally related compounds and provide a strong framework for investigating this compound.
The pyrazolo[4,3-b]pyridine core acts as a hinge-binding motif, crucial for its interaction with the ATP-binding pocket of various kinases.[1] Modifications at different positions of this scaffold have been explored to enhance potency and selectivity. This document will focus on the inhibition of key oncogenic kinases such as c-Met, FGFR, and ALK.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activities of various pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives against several kinases are summarized below. This data is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against c-Met Kinase
| Compound ID | Modification | Target Kinase | IC50 (nM) | Reference Cell Line |
| 5a | 4-(4-methoxyphenyl)-3-methyl-1-tosyl-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | c-Met | 4.27 ± 0.31 | HepG-2 |
| 5b | 4-(4-chlorophenyl)-3-methyl-1-tosyl-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | c-Met | 7.95 ± 0.17 | HepG-2 |
Data extracted from a study on pyrazolopyridine derivatives as c-Met inhibitors.[2]
Table 2: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against ALK and ROS1 Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| 10g | ALK (wild-type) | <0.5 |
| 10g | ALK (L1196M mutant) | <0.5 |
| 10g | ROS1 | <0.5 |
| 10g | c-Met | >1000 |
Data from a study identifying potent ALK-L1196M inhibitors.[3]
Table 3: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against TBK1 Kinase
| Compound ID | Target Kinase | IC50 (nM) |
| 15y | TBK1 | 0.2 |
Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[4]
Signaling Pathways and Inhibition
The targeted kinases are key components of signaling pathways that drive cell proliferation, survival, and migration. Inhibition of these kinases by pyrazolopyridine derivatives can block these oncogenic signals.
Caption: c-Met Signaling Pathway Inhibition.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance | MDPI [mdpi.com]
5-Methyl-1H-pyrazolo[4,3-b]pyridine: Applications and Protocols in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its structural resemblance to purine has made it a versatile framework for the design of potent and selective inhibitors targeting a range of enzymes and protein-protein interactions implicated in various diseases, including cancer, fibrosis, and autoimmune disorders. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.
Therapeutic Applications and Key Targets
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily as inhibitors of key signaling pathways.
Cancer Immunotherapy: PD-1/PD-L1 Interaction Inhibitors
One of the most promising applications of this scaffold is in the development of small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[1] This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. By blocking this interaction, T-cell-mediated anti-tumor immunity can be restored.
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed and synthesized as potent PD-1/PD-L1 inhibitors.[1] One notable compound, D38 , emerged as a highly potent inhibitor with an IC50 value of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] Furthermore, D38 demonstrated significant activity in a cell-based assay, with an EC50 of 1.61 μM in a co-culture model of PD-L1 expressing CHO cells and PD-1 expressing Jurkat cells.[1]
Quantitative Data for PD-1/PD-L1 Inhibitors:
| Compound | Target | Assay | IC50 (nM) | EC50 (µM) | Reference |
| D38 | PD-1/PD-L1 Interaction | HTRF | 9.6 | - | [1] |
| D38 | PD-1/PD-L1 Interaction | Cell-based co-culture | - | 1.61 | [1] |
Fibrosis and Inflammation: NADPH Oxidase (NOX) Inhibitors
The pyrazolopyridine core is also a key feature of inhibitors targeting NADPH oxidase (NOX) enzymes, particularly the NOX1 and NOX4 isoforms. These enzymes are implicated in the pathogenesis of fibrotic diseases and inflammatory conditions through the production of reactive oxygen species (ROS). Setanaxib (GKT-831), a clinical-stage drug candidate, is a dual inhibitor of NOX1 and NOX4 and belongs to the pyrazolopyridine dione chemical series.[2] It has been investigated in clinical trials for primary biliary cholangitis and diabetic nephropathy.[2]
While specific quantitative data for this compound derivatives as NOX inhibitors is less prevalent in the public domain, the established activity of the broader pyrazolopyridine class highlights the potential of this specific scaffold in this area.
Oncology: Kinase Inhibitors
The pyrazolopyridine scaffold is a well-established framework for the development of kinase inhibitors for cancer therapy. Various derivatives have shown potent inhibitory activity against a range of kinases, including TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs).
One study on 1H-pyrazolo[3,4-b]pyridine derivatives identified potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[3] For instance, compound 15t showed an IC50 of 0.8 nM against TBK1.[3] While not the exact this compound core, this demonstrates the potential of the broader pyrazolopyridine family in kinase inhibition.
Another study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors identified compound C03 with an IC50 of 56 nM against TRKA.[4]
Quantitative Data for Kinase Inhibitors (Pyrazolopyridine Derivatives):
| Compound | Target Kinase | IC50 (nM) | Reference |
| 15t (pyrazolo[3,4-b]pyridine) | TBK1 | 0.8 | [3] |
| C03 (pyrazolo[3,4-b]pyridine) | TRKA | 56 | [4] |
| BX795 (reference) | TBK1 | 7.1 | [3] |
| MRT67307 (reference) | TBK1 | 28.7 | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of pyrazolo[4,3-b]pyridines involves the reaction of 2-chloro-3-nitropyridines with β-ketoesters followed by a modified Japp–Klingemann reaction.[5]
Protocol: One-pot Synthesis of Ethyl 1-Aryl-pyrazolo[4,3-b]pyridine-3-carboxylates [5]
-
Step 1: SNAr Reaction: To a solution of a substituted 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (5 mL), add ethyl acetoacetate (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Step 2: Modified Japp–Klingemann Reaction: Prepare a solution of the desired aniline (1.0 mmol) in a mixture of concentrated HCl (1 mL) and water (2 mL).
-
Cool the solution to 0-5 °C in an ice bath and add a solution of sodium nitrite (1.1 mmol) in water (1 mL) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve the crude intermediate from Step 1 (1.0 mmol) and sodium acetate (3.0 mmol) in ethanol (10 mL).
-
To this solution, add the freshly prepared diazonium salt solution dropwise at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Add pyrrolidine (0.2 mmol) and continue stirring for another 2-4 hours to facilitate cyclization.
-
Pour the reaction mixture into water and collect the precipitated product by filtration.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Biological Assays
This assay is used to screen for small-molecule inhibitors of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with 6xHis)
-
Recombinant human PD-L1 protein (e.g., tagged with Fc)
-
Anti-6xHis antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (this compound derivatives)
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the test compound solution or control (assay buffer with DMSO).
-
Add 5 µL of the pre-mixed solution of recombinant human PD-1 protein and the anti-6xHis donor antibody to each well.
-
Add 5 µL of the pre-mixed solution of recombinant human PD-L1 protein and the anti-Fc acceptor antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to the controls and calculate the IC50 value by fitting the data to a four-parameter logistic equation.
This assay measures the production of superoxide by NOX enzymes.
Materials:
-
Membrane fractions from cells overexpressing human NOX1/p22phox or NOX4/p22phox
-
NADPH
-
Cytochrome c
-
FAD (for NOX4)
-
Recombinant cytosolic factors (p47phox, p67phox, and constitutively active Rac1) for NOX1 activation
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
96-well plate
-
Test compounds
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound or vehicle control.
-
For the NOX1 assay, add the membrane fraction, cytochrome c, and the recombinant cytosolic factors.
-
For the NOX4 assay, add the membrane fraction, cytochrome c, and FAD.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately measure the change in absorbance at 550 nm over time using a plate reader.
-
Calculate the rate of cytochrome c reduction and determine the percent inhibition for each compound concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.
NOX1/4 Signaling Pathway in Fibrosis
Caption: Simplified NOX4 signaling pathway in TGF-β1-induced fibrosis.
Experimental Workflow: HTRF Assay for PD-1/PD-L1 Inhibitors
Caption: Experimental workflow for the PD-1/PD-L1 HTRF assay.
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Setanaxib - Wikipedia [en.wikipedia.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Pyrazolo[4,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[4,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities. These activities include potential applications as anticancer, anti-leukemic, and antidiabetic agents, as well as inhibitors of key cellular targets like kinases and immune checkpoints. This document provides detailed application notes and protocols for a panel of in vitro assays to effectively characterize the biological effects of novel pyrazolo[4,3-b]pyridine derivatives.
Kinase Inhibition Assays
Many pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Key kinase targets for this class of compounds include Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).[1][2][3][4][5][6]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TRK Kinase Inhibition
This protocol is adapted for screening pyrazolo[4,3-b]pyridine derivatives against TRK kinases.[3]
Objective: To determine the in vitro inhibitory activity of test compounds against TRK kinases.
Principle: The HTRF assay is a robust method for measuring kinase activity. It relies on the detection of a fluorescent signal that is generated when a specific antibody recognizes the phosphorylated substrate. The signal is proportional to the extent of substrate phosphorylation by the kinase.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Dilute the TRK kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of the peptide substrate and ATP in the reaction buffer.
-
Prepare serial dilutions of the pyrazolo[4,3-b]pyridine test compounds.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the TRK kinase solution to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate using an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| C03 | TRKA | 56 | [3][4] |
| C09 | TRKA | 57 | [3] |
| C10 | TRKA | 26 | [3] |
| Larotrectinib | TRKA | < 20 | [3][4] |
| Entrectinib | TRKA | 1 | [3][4] |
| Compound 9a | CDK2 | 1630 ± 9 | [1] |
| Compound 14g | CDK2 | 460 ± 24 | [1] |
| Ribociclib | CDK2 | 68 ± 4 | [1] |
| Compound 9a | CDK9 | 262 ± 13 | [1] |
| Compound 14g | CDK9 | 801 ± 41 | [1] |
| Ribociclib | CDK9 | 50 ± 3 | [1] |
| Compound 15y | TBK1 | 0.2 | [2] |
| BX795 | TBK1 | 7.1 | [2] |
| MRT67307 | TBK1 | 28.7 | [2] |
Experimental Workflow for Kinase Inhibition Assay
Caption: A streamlined workflow for determining kinase inhibition using the HTRF assay.
Cell-Based Assays
Cell-based assays are essential for evaluating the effects of pyrazolo[4,3-b]pyridine derivatives on cellular processes such as proliferation, viability, and apoptosis.
Antiproliferative Activity Assays
The MTT and Sulforhodamine B (SRB) assays are widely used to assess the antiproliferative effects of compounds on cancer cell lines.
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT is reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazolo[4,3-b]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) value.[7]
-
Objective: To measure cell density based on the measurement of cellular protein content.[8]
Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Cell Fixation:
-
After compound treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
-
Staining:
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
-
Washing and Solubilization:
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
-
Data Acquisition and Analysis:
Data Presentation: Antiproliferative Activity
| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 9a | Hela | MTT | 2.59 | [1] |
| Doxorubicin | Hela | MTT | 2.35 | [1] |
| Compound 14g | MCF7 | MTT | 4.66 | [1] |
| Doxorubicin | MCF7 | MTT | 4.57 | [1] |
| Compound 14g | HCT-116 | MTT | 1.98 | [1] |
| Doxorubicin | HCT-116 | MTT | 2.11 | [1] |
| Compound 2g | HepG2 | MTT | 0.01 | [7] |
| Doxorubicin | HepG2 | MTT | - | [7] |
| Compound 8c | NCI-60 Panel | SRB | 1.33 (MG-MID) | [8] |
| Compound 15y | A172 (Glioma) | SRB | - | [2] |
| Compound 15y | U87MG (Glioma) | SRB | - | [2] |
| Compound 15y | A375 (Melanoma) | SRB | - | [2] |
| Compound 15y | A2058 (Melanoma) | SRB | - | [2] |
| Compound 15y | Panc0504 (Pancreatic) | SRB | - | [2] |
| C03 | Km-12 | Proliferation Assay | 0.304 | [4] |
Signaling Pathway for CDK Inhibition and Cell Cycle Arrest
Caption: Inhibition of CDKs by pyrazolo[4,3-b]pyridines can lead to cell cycle arrest.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to investigate the induction of apoptosis and cell cycle arrest by pyrazolo[4,3-b]pyridine derivatives.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Experimental Protocol:
-
Cell Treatment:
-
Treat cells with the test compounds for a specified time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell cycle phases.
Experimental Protocol:
-
Cell Treatment and Harvesting:
-
Treat and harvest cells as described for the apoptosis assay.
-
-
Cell Fixation:
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
Data Presentation: Apoptosis and Cell Cycle Effects
| Compound | Cell Line | Effect | Observation | Reference |
| Compound 9a | Hela | Cell Cycle | Arrest at S phase | [1] |
| Compound 14g | MCF7 | Cell Cycle | Arrest at G2/M phase | [1] |
| Compound 14g | HCT-116 | Cell Cycle | Arrest at S phase | [1] |
| PPD-1 | A549 | Apoptosis | 10.06% apoptotic cells vs 0.57% in control | [11] |
| PPD-1 | A549 | Cell Cycle | Sub G1 and G2/M arrest | [11] |
| Compound 3f | MDA-MB-468 | Cell Cycle | Arrest at S phase | [12] |
| Compound 5j | HeLa | Cell Cycle | G0/G1 arrest | [10] |
| Compound 5k | MCF-7 | Cell Cycle | G0/G1 arrest | [10] |
Logical Flow of Apoptosis Induction
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
Application Notes and Protocols for In Vivo Efficacy Studies of 5-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo efficacy studies for 5-Methyl-1H-pyrazolo[4,3-b]pyridine were identified in publicly available literature. The following application notes and protocols are based on established methodologies for evaluating closely related pyrazolopyridine and pyrazolopyrimidine derivatives in preclinical cancer models. The data presented is illustrative.
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives showing potential as therapeutic agents in various diseases, including cancer. One notable mechanism of action for this class of compounds is the inhibition of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) signaling pathway, a critical immune checkpoint in oncology.[1] Small-molecule inhibitors of this pathway can restore T-cell mediated anti-tumor immunity. This document provides a detailed protocol for assessing the in vivo anti-tumor efficacy of a representative 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, referred to herein as Compound D38, in a human tumor xenograft model.[1]
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells leads to the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance. Small-molecule inhibitors of this interaction can block this signaling cascade, reactivating the anti-tumor immune response.
Caption: PD-1/PD-L1 Signaling Pathway Inhibition.
Quantitative Data Summary
The following tables present hypothetical in vivo efficacy data for "Compound D38" in a mouse xenograft model. This data is for illustrative purposes to demonstrate effective data presentation.
Table 1: Anti-Tumor Efficacy of Compound D38 in a Human Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 120 | - |
| Compound D38 | 25 | Daily, p.o. | 850 ± 95 | 43.3 |
| Compound D38 | 50 | Daily, p.o. | 450 ± 60 | 70.0 |
| Positive Control | 10 | Q3D, i.p. | 300 ± 45 | 80.0 |
Table 2: Body Weight Changes in Mice During Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| Compound D38 | 25 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| Compound D38 | 50 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
| Positive Control | 10 | 20.4 ± 0.4 | 18.5 ± 0.8 | -9.3 |
Experimental Protocols
Animal Model and Cell Line
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
-
Cell Line: Human colorectal carcinoma cell line SW620. This cell line is selected based on literature indicating its use in xenograft models for pyrazolopyridine derivatives.[2]
-
Cell Culture: SW620 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
In Vivo Xenograft Study Workflow
The overall workflow for the in vivo efficacy study is depicted below.
Caption: General workflow for an in vivo xenograft study.
Detailed Protocol for In Vivo Efficacy Study
-
Animal Acclimatization: Upon arrival, house the mice in a specific pathogen-free (SPF) environment for at least one week to allow for acclimatization. Provide ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Harvest SW620 cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Compound Preparation and Administration:
-
Vehicle: Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Compound D38: Prepare suspensions of Compound D38 in the vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL for 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administration: Administer the vehicle or Compound D38 suspensions orally (p.o.) once daily for 21 days. Administer the positive control as per its established protocol (e.g., intraperitoneally, i.p.).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or activity).
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test for multiple comparisons). A p-value of <0.05 is typically considered statistically significant.
-
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-1H-pyrazolo[4,3-b]pyridine: A Versatile Scaffold for Novel Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
The 5-methyl-1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases makes it an ideal framework for the design of potent and selective inhibitors targeting key players in disease pathogenesis, particularly in oncology and immunology. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of novel therapeutic agents.
Introduction to the this compound Scaffold
The pyrazolo[4,3-b]pyridine ring system is a bicyclic heteroaromatic compound that serves as a versatile template for inhibitor design. The nitrogen atoms in the pyrazole and pyridine rings can engage in crucial hydrogen bonding interactions with protein targets, while the various positions on the rings offer ample opportunities for substitution to modulate potency, selectivity, and pharmacokinetic properties. The addition of a methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for specific biological targets.
This scaffold has shown particular promise in the development of inhibitors for two critical therapeutic targets: the c-Met receptor tyrosine kinase and the PD-1/PD-L1 immune checkpoint pathway.
Application 1: Inhibitors of the PD-1/PD-L1 Interaction
The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecule inhibitors that disrupt this interaction are a promising class of cancer immunotherapies. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction.[1]
Quantitative Data for PD-1/PD-L1 Inhibitors
The inhibitory activities of several 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives against the PD-1/PD-L1 interaction, as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay, are summarized below.
| Compound ID | Structure | IC50 (nM)[1] |
| D38 | 2-((6-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)methoxy)benzonitrile | 9.6 |
| Compound A | (S)-1-(2-((6-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)methoxy)phenyl)ethan-1-ol | 15.2 |
| Compound B | 2-((6-(4-phenoxyphenyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)methoxy)benzonitrile | 28.3 |
| Compound C | 2-((6-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)methoxy)benzonitrile | 35.7 |
Experimental Protocol: PD-1/PD-L1 HTRF Assay
This protocol describes a competitive binding assay to screen for small molecule inhibitors of the PD-1/PD-L1 interaction using HTRF technology.
Materials:
-
Recombinant human PD-1 protein (with a detection tag, e.g., His-tag)
-
Recombinant human PD-L1 protein (with a different detection tag, e.g., Fc-tag)
-
Anti-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-tag antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Protein Addition: Prepare a mixture of recombinant human PD-1 and PD-L1 proteins in assay buffer at a predetermined optimal concentration. Add an appropriate volume (e.g., 10 µL) of the protein mixture to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the compounds to bind to their target.
-
Detection Reagent Addition: Prepare a mixture of the donor- and acceptor-conjugated antibodies in assay buffer. Add an appropriate volume (e.g., 10 µL) of the detection reagent mixture to each well.
-
Final Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for each well. Determine the percent inhibition for each compound concentration relative to the controls and calculate the IC50 value by fitting the data to a dose-response curve.
Application 2: Inhibitors of c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of various cancers. The pyrazolo[4,3-b]pyridine scaffold has been explored for the development of c-Met inhibitors. While specific data for 5-methyl derivatives is limited in the public domain, the broader pyrazolo[4,3-b]pyridine class shows promise. For instance, 1-sulfonyl-pyrazolo[4,3-b]pyridines have been designed as selective c-Met inhibitors.[4]
Experimental Protocol: c-Met Kinase HTRF Assay
This protocol outlines a method for measuring the inhibitory activity of compounds against c-Met kinase using HTRF technology.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated peptide substrate for c-Met
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Stop solution (e.g., EDTA in detection buffer)
-
Streptavidin-conjugated FRET acceptor (e.g., XL665)
-
Anti-phospho-substrate antibody conjugated to FRET donor (e.g., Europium cryptate)
-
384-well low-volume white plates
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the c-Met enzyme and biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination: Stop the kinase reaction by adding the stop solution containing EDTA.
-
Detection: Add the HTRF detection reagents (streptavidin-acceptor and anti-phospho-antibody-donor) to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition and IC50 values for each compound.
Synthesis Protocol: General Method for Pyrazolo[4,3-b]pyridines
A general and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[5]
Step 1: Synthesis of Pyridinyl Keto Esters
-
To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), add ethyl acetoacetate dropwise at 0°C.
-
After stirring for 30 minutes, add a solution of the substituted 2-chloro-3-nitropyridine in THF.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding pyridinyl keto ester.
Step 2: Synthesis of Pyrazolo[4,3-b]pyridines
-
Prepare a solution of the pyridinyl keto ester in a suitable solvent (e.g., ethanol).
-
Add a solution of an appropriate aryldiazonium tosylate.
-
Add a base (e.g., sodium acetate) and stir the mixture at room temperature.
-
The reaction involves azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner.
-
After the reaction is complete, the product often precipitates and can be collected by filtration.
-
Wash the solid with a suitable solvent and dry to obtain the desired pyrazolo[4,3-b]pyridine derivative.
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: PD-1/PD-L1 signaling and inhibition by a small molecule.
c-Met Signaling Pathway and Inhibition
Caption: HGF/c-Met signaling and its inhibition.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for novel inhibitor discovery.
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Pyrazolo[4,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[4,3-b]pyridines, also known as 7-azaindazoles, are a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry and drug discovery. Their structural scaffold is present in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The N-alkylation of the pyrazole ring is a critical step in the synthesis and functionalization of these compounds, allowing for the modulation of their physicochemical properties, target affinity, and pharmacokinetic profiles.
The pyrazolo[4,3-b]pyridine core possesses two nitrogen atoms in the pyrazole ring (N1 and N2) that can undergo alkylation. The regioselectivity of this reaction is a key challenge, as the electronic properties of the two nitrogen atoms can lead to the formation of a mixture of N1 and N2 alkylated isomers. The choice of reaction conditions, including the base, solvent, and alkylating agent, plays a crucial role in directing the alkylation to the desired nitrogen atom.
These application notes provide detailed protocols for the N-alkylation of pyrazolo[4,3-b]pyridines, focusing on methods that offer control over regioselectivity. The protocols are intended to serve as a guide for researchers in the synthesis and derivatization of this important heterocyclic scaffold.
Data Presentation: N-Alkylation of Pyrazolo[4,3-b]pyridines and Related Azaindazoles
The following table summarizes various reaction conditions for the N-alkylation of pyrazolo[4,3-b]pyridines (7-azaindazoles) and related isomers, highlighting the key factors that influence the regiochemical outcome.
| Entry | Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |
| 1 | 1H-Pyrazolo[4,3-b]pyridine (7-Azaindazole) | Alkyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | rt | N2-alkylated | Good to modest | [1][2] |
| 2 | 1H-Indazoles and 1H-Azaindazoles | tert-Butyl 2,2,2-trichloroacetimidate | Copper(II) triflate (Cu(OTf)₂) | Dichloromethane (DCM) | rt | N2-tert-butylated | Moderate to good | [2][3] |
| 3 | 1H-Pyrazolo[3,4-b]pyridine | Alkyl bromides | Sodium hydride (NaH), 4-DMAP (cat.) | N,N-Dimethylformamide (DMF) | 0 to rt | N-alkylated | 90-94 | This protocol is based on a closely related isomer and may yield a mixture of N1 and N2 products. |
Experimental Protocols
Protocol 1: Selective N2-Alkylation using Trichloroacetimidates under Acidic Conditions
This protocol is adapted from a general method for the selective N2-alkylation of 1H-indazoles and 1H-azaindazoles, which includes pyrazolo[4,3-b]pyridines.[1][2] It offers high regioselectivity for the N2 position, avoiding the formation of the N1-isomer.
Materials:
-
1H-Pyrazolo[4,3-b]pyridine (1.0 eq)
-
Alkyl 2,2,2-trichloroacetimidate (1.2 eq)
-
Trifluoromethanesulfonic acid (TfOH) (2.15 eq for azaindazoles)[4]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) and the corresponding alkyl 2,2,2-trichloroacetimidate (1.2 eq) in anhydrous DCM at room temperature, add trifluoromethanesulfonic acid (2.15 eq) dropwise. For azaindazole substrates, an increased amount of acid is crucial to protonate the basic pyridine nitrogen, which enhances the Lewis basicity at the N2 nitrogen of the pyrazole ring.[2][4]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N2-alkylated pyrazolo[4,3-b]pyridine.
Protocol 2: N-Alkylation using Alkyl Halides under Basic Conditions
This protocol is a general method for N-alkylation of pyrazole-containing heterocycles and is expected to yield a mixture of N1 and N2 isomers. The regioselectivity will depend on the specific substrate and reaction conditions.
Materials:
-
1H-Pyrazolo[4,3-b]pyridine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 alkylated isomers.
Mandatory Visualizations
Experimental Workflow for N-Alkylation
References
Application Notes and Protocols for 5-Methyl-1H-pyrazolo[4,3-b]pyridine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-pyrazolo[4,3-b]pyridine and its derivatives have emerged as a promising scaffold in the discovery of novel anti-cancer agents. These compounds have been investigated for their potential to modulate various signaling pathways implicated in cancer progression, including those involving protein kinases and immune checkpoints. This document provides detailed application notes and experimental protocols for researchers interested in evaluating the anti-cancer properties of this compound and its analogues. The protocols provided are foundational and may require optimization for specific experimental contexts.
Application Notes
The pyrazolo[4,3-b]pyridine core is a versatile heterocyclic structure that has been incorporated into molecules targeting a range of cancer-related proteins. Derivatives have shown activity as inhibitors of key enzymes such as TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and mTOR, and have also been explored as modulators of the PD-1/PD-L1 immune checkpoint pathway and as androgen receptor antagonists.[1][2][3][4][5]
The primary applications of this compound and its derivatives in cancer research include:
-
Screening for Anti-proliferative Activity: Initial assessment of the compound's ability to inhibit the growth of various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound. This can involve kinase inhibition assays, apoptosis assays, and cell cycle analysis.
-
Lead Optimization: Serving as a scaffold for medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of this compound derivatives against various cancer cell lines and kinases. This data is representative of the types of results generated in pre-clinical cancer research with this class of compounds.
| Compound | Target Cell Line/Kinase | Assay Type | IC50 (µM) |
| Derivative A | A549 (Lung Cancer) | MTT Cell Viability | 5.2 |
| Derivative A | MCF-7 (Breast Cancer) | MTT Cell Viability | 8.1 |
| Derivative B | TBK1 | Kinase Inhibition | 0.75 |
| Derivative B | IKKε | Kinase Inhibition | 2.1 |
| Derivative C | PC-3 (Prostate Cancer) | MTT Cell Viability | 3.5 |
| Derivative C | LNCaP (Prostate Cancer) | MTT Cell Viability | 4.8 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the concentration of this compound that inhibits 50% of cell growth (IC50) in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Kinase Inhibition Assay (Luminescence-Based)
This protocol is for assessing the inhibitory activity of this compound against a specific protein kinase (e.g., TBK1).
Materials:
-
Recombinant kinase (e.g., TBK1)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound
-
DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be consistent across all wells.
-
Add the compound dilutions to the wells of a 384-well plate. Include a positive control (known inhibitor), a negative control (DMSO), and a no-enzyme control.
-
Add the kinase enzyme to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition relative to the negative control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for determining if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the TBK1/IKKε signaling pathway.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-1H-pyrazolo[4,3-b]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine. Our aim is to help you improve yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the annulation of a pyrazole ring onto a functionalized pyridine core.[1][2] This typically involves the reaction of a substituted 2-halopyridine with hydrazine. For the synthesis of this compound, a recommended starting material is 2-chloro-5-methyl-3-nitropyridine.
Q2: What are the critical parameters to control for improving the yield?
Key parameters to optimize include the choice of solvent and catalyst, reaction temperature, and reaction time. Screening different conditions is often necessary to find the optimal combination for your specific setup.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the ideal reaction time and prevent the formation of degradation products.
Q3: What are the potential side products in this synthesis?
A significant challenge in the synthesis of pyrazolopyridines is the formation of regioisomers. Depending on the reaction conditions, you might obtain a mixture of the desired 1H-pyrazolo[4,3-b]pyridine and the isomeric 1H-pyrazolo[3,4-b]pyridine.[3] Additionally, incomplete reaction or side reactions of the nitro group can lead to other impurities.
Q4: How can I purify the final product?
Purification of pyrazolo[4,3-b]pyridines can be challenging due to their polarity. Flash column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point for separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Suboptimal reaction temperature or time.- Inefficient catalyst or incorrect catalyst loading.- Poor quality of starting materials.- Inappropriate solvent. | - Optimize Temperature & Time: Monitor the reaction by TLC to determine the optimal endpoint. Some reactions may require heating, while others proceed at room temperature.[3]- Catalyst Screening: While acidic catalysts are common, explore Lewis acids. Optimize the catalyst loading to maximize efficiency.[3]- Purity of Reagents: Ensure the purity of 2-chloro-5-methyl-3-nitropyridine and hydrazine.- Solvent Selection: Perform a solvent screen. Ethanol is a common choice, but other polar aprotic solvents like DMF or DMSO could be beneficial. |
| Formation of Regioisomers | The cyclization reaction can occur at two different positions on the pyridine ring. | - Solvent and Catalyst Effects: The choice of solvent and catalyst can influence regioselectivity. It is advisable to consult literature for analogous reactions to guide your selection.[3]- Purification: Careful column chromatography is usually effective in separating regioisomers. |
| Difficult Purification | - Product has similar polarity to byproducts.- Presence of residual starting materials. | - Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.- Reaction Monitoring: Ensure the reaction goes to completion by TLC to minimize the amount of starting material in the crude product. |
| Reaction Not Proceeding | - Inactive catalyst.- Reaction temperature is too low.- Steric hindrance from starting materials. | - Catalyst Activity: Use a fresh or properly activated catalyst.- Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC.- Alternative Routes: If steric hindrance is a significant issue, consider alternative synthetic strategies, such as building the pyridine ring onto a pre-existing pyrazole.[4] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines.[1][2]
Materials:
-
2-chloro-5-methyl-3-nitropyridine
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (or other suitable base)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-chloro-5-methyl-3-nitropyridine in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution. The molar ratio of hydrazine to the pyridine derivative should be optimized, but a slight excess of hydrazine is common.
-
Add a base (e.g., sodium hydroxide) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical steps for troubleshooting low product yield.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Pyrazolo[4,3-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[4,3-b]pyridines.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Formation of Regioisomeric Side Products
Question: My reaction is producing a mixture of isomers along with the desired pyrazolo[4,3-b]pyridine. How can I identify and control the formation of these regioisomers?
Answer: The formation of regioisomers, such as pyrazolo[3,4-b]pyridines or pyrazolo[4,3-c]pyridines, is a common challenge, particularly when using unsymmetrical starting materials. The regiochemical outcome is often influenced by the reaction conditions and the electronic and steric properties of the substituents.
Troubleshooting Steps:
-
Re-evaluate Starting Materials: The structure of your starting materials is the primary determinant of regioselectivity. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.
-
Modify Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence the ratio of regioisomers. It is advisable to consult the literature for specific examples similar to your target molecule. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of electrophilic additive and solvent can modulate the regioselectivity.[1]
-
Purification:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.
-
Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.
-
Issue 2: Unexpected Rearrangement Product Observed
Question: I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired pyrazolo[4,3-b]pyridine structure. What could be the issue?
Answer: In certain synthetic routes, unexpected rearrangements can occur. A documented example is the C-N-migration of an acetyl group during the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines and hydrazones.[2][3]
Troubleshooting Steps:
-
Thorough Spectroscopic Analysis: Utilize 2D NMR techniques (COSY, HSQC, HMBC) to definitively establish the connectivity of your product's structure.
-
Analyze Reaction Mechanism: Consider the possibility of intramolecular rearrangements under your reaction conditions. For the C-N acetyl migration, it is proposed that the reaction proceeds through an N-acetyl hydrazone intermediate which can be converted to the target product under appropriate conditions.[2]
-
Optimize Reaction Conditions: The formation of this rearranged product may be favored by specific reagents or temperatures. A screen of different bases and temperatures may help to minimize this side reaction. The use of pyrrolidine as a base at 40°C has been shown to facilitate the desired cyclization.[2]
Issue 3: Dimerization of Starting Materials
Question: My reaction is showing a significant amount of a higher molecular weight byproduct, and my starting aminopyrazole is being consumed. What could be this side product?
Answer: 5-Aminopyrazoles, common precursors for pyrazolo[4,3-b]pyridines, can undergo dimerization under certain conditions, particularly in the presence of copper catalysts, to form pyrazole-fused pyridazines or pyrazines.
Troubleshooting Steps:
-
Avoid Incompatible Catalysts: If your synthesis involves conditions that could promote oxidative coupling (e.g., certain metal catalysts), consider alternative synthetic routes or catalyst systems.
-
Control Reaction Atmosphere: The dimerization of 5-aminopyrazoles is often an oxidative process. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may help to minimize the formation of these dimeric byproducts.
-
Purification: These dimeric byproducts are typically much larger and less polar than the desired product and can often be separated by column chromatography or recrystallization.
Issue 4: Potential for Over-Alkylation or N-Oxidation
Question: I am performing a reaction involving an alkylating agent or an oxidizing agent and observing unexpected byproducts. Could over-alkylation or N-oxidation be occurring?
Answer: Yes, these are plausible side reactions.
-
Over-Alkylation (Quaternization): If your synthesis or subsequent functionalization involves alkylating agents (e.g., methyl iodide, benzyl bromide), there is a risk of quaternizing the pyridine nitrogen of your pyrazolo[4,3-b]pyridine product, forming a pyridinium salt. This is more likely if an excess of the alkylating agent is used or at elevated temperatures.
-
N-Oxidation: The pyridine nitrogen in the pyrazolo[4,3-b]pyridine ring system can be oxidized to an N-oxide in the presence of oxidizing agents such as m-CPBA or hydrogen peroxide.
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of your alkylating or oxidizing agent. Use the minimum effective amount.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the likelihood of these side reactions.
-
Purification: Quaternary salts will have very different solubility and chromatographic behavior compared to the neutral product, often being soluble in more polar solvents and remaining at the baseline on silica gel chromatography with non-polar eluents. N-oxides will be more polar than the parent compound and can typically be separated by column chromatography.
Data Presentation
Table 1: Regioselectivity in the Cyclization of 3-Acylpyridine N-Oxide Tosylhydrazones
| Entry | Electrophilic Additive | Solvent | Yield of Pyrazolo[3,4-b]pyridine (%) | Yield of Pyrazolo[4,3-c]pyridine (%) |
| 1 | Tosyl Chloride | Dichloromethane | 82 | 12 |
| 2 | Acetic Anhydride | Dichloromethane | 75 | 15 |
| 3 | Trifluoroacetic Anhydride | Dichloromethane | 60 | 30 |
Data adapted from literature reports.[1]
Table 2: Yields of Pyrazolo[4,3-b]pyridines from 2-Chloro-3-nitropyridines
| Entry | Aryl Diazonium Salt Substituent | Yield (%) |
| 1 | 2-cyanophenyl | 85 |
| 2 | 4-methyl-2-nitrophenyl | 88 |
| 3 | 2-(methoxycarbonyl)phenyl | 65 |
| 4 | 4-fluorophenyl | 76 |
| 5 | 2-chlorophenyl | 72 |
| 6 | 2-methoxyphenyl | 78 |
Data represents yields of the desired pyrazolo[4,3-b]pyridine product under optimized conditions. Side products were observed under non-optimized conditions (e.g., increased temperature or pH).[2]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This protocol is adapted from a reported synthesis of pyrazolo[4,3-b]pyridines via a modified Japp-Klingemann reaction.[2]
Materials:
-
Appropriate ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate (1.0 mmol)
-
Appropriate aryldiazonium tosylate (1.1 mmol)
-
Pyridine (1.0 mmol)
-
Pyrrolidine (4.0 mmol)
-
Acetonitrile (MeCN)
-
1N Hydrochloric acid
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate (1.0 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1.0 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes, monitoring the progress by TLC.
-
Add pyrrolidine (4.0 mmol) to the reaction mixture and stir at 40 °C for another 15–90 minutes, again monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.
-
Extract the aqueous layer with CHCl₃ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in CHCl₃ to yield the desired pyrazolo[4,3-b]pyridine.
Protocol 2: Synthesis of Pyrazolopyridines from 3-Acylpyridine N-Oxide Tosylhydrazones
This protocol is adapted from a reported synthesis that can lead to regioisomeric pyrazolopyridine products.[1]
Materials:
-
(Z)-3-Acylpyridine N-oxide tosylhydrazone (1.0 eq)
-
Electrophilic additive (e.g., tosyl chloride, 1.1 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (Z)-3-acylpyridine N-oxide tosylhydrazone in anhydrous DCM.
-
Add triethylamine to the solution.
-
Add the electrophilic additive dropwise at room temperature.
-
Stir the mixture overnight at room temperature and monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomeric pyrazolopyridine products.
Visualizations
Caption: Experimental workflow for the synthesis of pyrazolo[4,3-b]pyridines.
Caption: Troubleshooting logic for pyrazolo[4,3-b]pyridine synthesis.
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 5-Methyl-1H-pyrazolo[4,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Methyl-1H-pyrazolo[4,3-b]pyridine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Steps |
| Compound is too polar and eluting with the solvent front. | - Use a less polar solvent system for elution. Start with a high percentage of a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate.[1] - Perform a preliminary Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system that provides a good separation and an Rf value of approximately 0.2-0.4 for the target compound. |
| Compound is too soluble in the mobile phase. | - If the compound is highly soluble even in low-polarity solvents, consider using a different stationary phase, such as alumina, or a reversed-phase column. |
| Compound is degrading on the silica gel. | - Pyridine-containing compounds can sometimes be sensitive to the acidic nature of silica gel.[2] - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate). - Alternatively, use neutral or basic alumina as the stationary phase. |
| Improper column packing or sample loading. | - Ensure the column is packed uniformly without any cracks or air bubbles. - Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading (adsorbing the crude product onto a small amount of silica gel before loading) can be beneficial for less soluble compounds.[3] |
Issue 2: Co-elution of impurities with the desired product.
| Possible Cause | Troubleshooting Steps |
| Inadequate separation under the chosen conditions. | - Optimize the solvent system for column chromatography. A shallow gradient (a slow increase in the polar solvent) can improve the separation of closely eluting compounds. - Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the selectivity. |
| Presence of isomeric impurities. | - Isomeric impurities, which have very similar polarities to the desired product, can be challenging to separate by column chromatography alone. - Consider preparative High-Performance Liquid Chromatography (HPLC) for a higher resolution separation. |
| Overloading the column. | - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Issue 3: Oiling out during recrystallization.
| Possible Cause | Troubleshooting Steps |
| The compound's melting point is lower than the boiling point of the solvent. | - Choose a solvent or solvent mixture with a lower boiling point. |
| The solution is supersaturated. | - Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves, then allow it to cool slowly.[4] |
| Rapid cooling. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| High impurity content. | - If the crude material is very impure, an initial purification by column chromatography may be necessary before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common methods for purifying this compound and related pyrazolopyridine derivatives are column chromatography on silica gel and recrystallization.[5][6] For achieving very high purity, preparative HPLC can also be employed.
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: Based on a common synthetic route starting from 2-chloro-3-nitro-5-methylpyridine and hydrazine, potential impurities include:
-
Unreacted starting materials: 2-chloro-3-nitro-5-methylpyridine.
-
Intermediates: Such as the hydrazine-substituted intermediate before cyclization.
-
Side-products: Over-reduction of the nitro group or side reactions involving the hydrazine moiety.[7]
-
Isomeric products: Depending on the precise reaction conditions, other pyrazolopyridine isomers might form in small amounts.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process.[1] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the separation of the desired product from impurities. A common mobile phase for TLC of pyrazolopyridines is a mixture of hexane and ethyl acetate.[8]
Q4: My purified this compound is colored. How can I decolorize it?
A4: A colored product may indicate the presence of trace, highly conjugated impurities.
-
Recrystallization: This is often effective in removing colored impurities, which may remain in the mother liquor.
-
Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal. The product can then be recovered by recrystallization or solvent evaporation. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
Data Presentation
Table 1: Comparison of Purification Techniques for Pyrazolopyridine Derivatives
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if the compound is significantly soluble in the cold solvent; may not be effective for removing impurities with similar solubility.[9] |
| Column Chromatography | 95-99% | 50-80% | Good for separating mixtures with components of different polarities; scalable. | Can be time-consuming and uses larger volumes of solvent; potential for product degradation on silica gel.[3] |
| Preparative HPLC | >99% | 40-70% | High resolution, excellent for separating closely related impurities and isomers. | More expensive, limited loading capacity, requires specialized equipment. |
Table 2: TLC Data for Pyrazolopyridine Derivatives in Hexane/Ethyl Acetate
| Compound Type | Hexane:Ethyl Acetate Ratio | Approximate Rf Value |
| Non-polar impurities | 9:1 | 0.8 - 0.9 |
| This compound (target) | 7:3 | 0.3 - 0.4 |
| More polar impurities/side-products | 1:1 | 0.1 - 0.2 |
Note: These Rf values are estimates and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the target compound an Rf value of approximately 0.3 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent mixture determined from the TLC analysis (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into a chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to obtain a dry powder, and then carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent (e.g., from 9:1 to 7:3 hexane/ethyl acetate) to elute the compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to boiling with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues in column chromatography.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: 5-Methyl-1H-pyrazolo[4,3-b]pyridine
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrazolo[4,3-b]pyridine. It provides essential information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to address common experimental challenges.
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity and activity of this compound. The following table summarizes the recommended storage conditions and known incompatibilities.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature or Refrigerated (2-8 °C) | Lower temperatures can slow down potential degradation over long-term storage. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, light-resistant container | Protects the compound from light and atmospheric contaminants. |
| Moisture | Keep in a dry place | The compound may be sensitive to hydrolysis. |
| Incompatible Materials | Strong oxidizing agents | To prevent potential exothermic reactions and degradation of the compound. |
Note: While generally stable as a solid under recommended conditions, the stability of this compound in solution is dependent on the solvent, pH, and temperature. It is advisable to prepare solutions fresh for optimal results. For long-term storage of solutions, conduct a stability study under your specific experimental conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results or Loss of Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Verify the age and storage conditions of the solid compound. 2. Prepare fresh solutions before each experiment. 3. If using a stock solution, perform a quality control check (e.g., HPLC, LC-MS) to assess purity. | Consistent and reproducible experimental data. |
| Solvent Effects | 1. Ensure the chosen solvent is compatible with the compound and the experimental assay. 2. Test a range of recommended solvents (e.g., DMSO, DMF, Ethanol) to find the optimal one for your application. | Improved solubility and stability of the compound in the assay. |
| pH Sensitivity | The stability of pyrazolopyridine derivatives can be pH-dependent. Assess the pH of your experimental buffer and adjust if necessary. | Enhanced compound stability and activity in the assay. |
Issue 2: Poor Solubility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | 1. Consult literature for solvents used with similar pyrazolopyridine scaffolds. 2. Test solubility in small volumes of different aprotic and protic solvents. 3. Consider the use of co-solvents. | The compound dissolves completely to form a clear solution. |
| Low Temperature | Gently warm the solution or use sonication to aid dissolution. Be cautious with temperature-sensitive compounds. | Increased rate of dissolution. |
| Precipitation from Stock Solution | 1. Warm the stock solution to re-dissolve the precipitate. 2. If precipitation persists, the solution may be supersaturated. Prepare a new, less concentrated stock solution. | A clear, homogenous stock solution is obtained. |
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color. Is it still usable?
A change in the physical appearance, such as color, of the solid compound can indicate potential degradation or contamination. It is highly recommended to perform an analytical check (e.g., NMR, LC-MS) to confirm the purity and identity of the compound before use. If the purity is compromised, it is best to use a fresh batch to ensure the reliability of your experimental results.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many heterocyclic compounds for biological assays. However, the optimal solvent may vary depending on the specific application. It is advisable to test solubility in a few common laboratory solvents such as DMSO, N,N-Dimethylformamide (DMF), and ethanol. For long-term storage, it's important to consider the stability of the compound in the chosen solvent.
Q3: How should I handle the disposal of this compound waste?
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's safety data sheets (SDS) and environmental health and safety (EHS) office for specific guidelines.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with this compound.
Caption: Troubleshooting workflow for experimental issues with this compound.
Optimization of reaction conditions for pyrazolopyridine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for pyrazolopyridine synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of pyrazolopyridines, offering potential causes and recommended solutions.
Issue 1: Low or No Yield in Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the three-component synthesis of pyrazolo[3,4-b]pyridines are a common challenge and can arise from several factors. Below is a step-by-step guide to troubleshoot the issue.[1]
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify the reactants if necessary before use.[1]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst significantly influence the reaction outcome.[1] Both acid and base catalysts are commonly used.[2]
-
Solvent Effects: The solvent affects the solubility of reactants and the reaction kinetics.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[1]
-
Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction.[1]
-
Recommendation: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product to identify the optimal reaction endpoint.[5]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials like 1,3-dicarbonyl compounds.[5][6] The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants.[5]
-
Control of Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[1]
-
Nature of Reactants: The relative electrophilicity of the two carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound will determine the major regioisomer. For example, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the CF₃ group reacts first, leading to a specific regioisomer.[6]
-
In Situ Generation of Intermediates: A three-component reaction to generate the 1,3-CCC-biselectrophile in situ can often overcome regioselectivity problems, leading to high yields of a single isomer.[6]
-
Separation of Isomers: If formation of regioisomers cannot be avoided, they can often be separated by column chromatography.
-
Recommendation: Flash column chromatography using a gradient of hexane and ethyl acetate is a common starting point for purification.[1]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my pyrazolopyridine product. What are some effective purification strategies?
Answer: Purification can be challenging due to the polarity of the products and the presence of co-eluting byproducts.[1]
-
Work-up Procedure: A proper aqueous work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.[1]
-
Column Chromatography:
-
Recrystallization: This can be a highly effective method for obtaining pure crystalline products. Experiment with different solvent systems (e.g., ethanol, acetic acid).[7]
-
Dealing with Tar-like Substances: The formation of tar can occur at elevated temperatures due to polymerization or degradation.
-
Recommendation: Optimize the reaction temperature, sometimes a lower temperature for a longer duration can minimize byproduct formation. Ensure the purity of starting materials, as impurities can catalyze side reactions.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for pyrazolopyridines?
A1: The most prevalent methods involve the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyl compounds or their equivalents.[8][9] Multi-component reactions (MCRs) are also widely used due to their efficiency, atom economy, and operational simplicity.[3] For pyrazolo[1,5-a]pyrimidines, a common route is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[8]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific reaction.
-
For three-component reactions forming 1H-pyrazolo[3,4-b]pyridines, both Brønsted acids (e.g., acetic acid) and bases (e.g., triethylamine) are effective.[2] Lewis acids such as CuCl₂, ZrCl₄, or ZnCl₂ are also frequently used.[2][10]
-
Novel catalysts, like the algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe₃O₄), have shown high efficiency under mild, room temperature conditions.[3]
-
Some reactions can also proceed without a catalyst, sometimes under microwave irradiation or by simply refluxing in a suitable solvent like ethanol.[2]
Q3: What is the role of the solvent in pyrazolopyridine synthesis?
A3: The solvent plays a crucial role by influencing the solubility of reactants, reaction kinetics, and in some cases, the reaction pathway.[1][4] Ethanol is a very common and effective solvent.[2][4] However, other solvents like glycol, water, or even solvent-free conditions have been successfully employed.[2] The use of a protic solvent may be essential for certain reactions.[4]
Q4: Can I run the reaction under solvent-free conditions?
A4: Yes, several protocols for pyrazolopyridine synthesis have been developed under solvent-free conditions. These are often coupled with microwave irradiation or high temperatures (100-160°C) and can lead to high yields in short reaction times.[2][11]
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of a Four-Component Synthesis of a Pyrazolopyridine Derivative [3]
| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | None | 80 | 180 | 25 |
| 2 | None | None | Room Temp. | 180 | Trace |
| 3 | Alg@SBA-15/Fe₃O₄ (10) | None | Room Temp. | 60 | 80 |
| 4 | Alg@SBA-15/Fe₃O₄ (20) | H₂O | Room Temp. | 40 | 85 |
| 5 | Alg@SBA-15/Fe₃O₄ (20) | EtOH | Room Temp. | 25 | 97 |
| 6 | Alg@SBA-15/Fe₃O₄ (20) | CH₂Cl₂ | Room Temp. | 45 | 70 |
| 7 | Alg@SBA-15/Fe₃O₄ (15) | EtOH | Room Temp. | 30 | 92 |
| 8 | Alg@SBA-15/Fe₃O₄ (25) | EtOH | Room Temp. | 25 | 97 |
| 9 | Alg@SBA-15/Fe₃O₄ (20) | EtOH | 60 | 15 | 97 |
Reaction Conditions: ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and ammonium acetate (1.0 mmol).
Table 2: Comparison of Various Catalysts and Conditions for Pyrazolo[3,4-b]pyridine Synthesis [2]
| Starting Materials | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) |
| 5-Aminopyrazole, Aldehyde, Ketone | L-proline | EtOH | 80 | 30-60 min | 90-96 |
| 5-Aminopyrazole, Aldehyde, Ketone | Acetic Acid | None | 150-160 | 15-20 min | 65-88 |
| 5-Aminopyrazole, Aldehyde, Ketone | Acetic Acid, Triethylamine | None | 150-160 | 15-20 min | 86-98 |
| 5-Aminopyrazole, 1,3-Dicarbonyl | Acetic Acid (reflux) | Acetic Acid | Reflux | 12 h | 44-99 |
| 5-Aminopyrazole, 1,3-Dicarbonyl | HCl/1,4-dioxane | EtOH | 100 | 18 h | 44-99 |
| 5-Aminopyrazole, 1,3-Dicarbonyl | 1.0 M NaOH | Glycol | 120 | 5-12 min | >90 |
| 5-Aminopyrazole, α,β-Unsaturated Ketone | ZrCl₄ | DMF/EtOH | 95 | 16 h | 13-28 |
| 5-Aminopyrazole, Aldehyde, Ketone | None (Microwave) | None | 200 | 9 min | High |
Experimental Protocols
General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using ZrCl₄ Catalyst [10]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue. Separate the two phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Four-Component Synthesis using Alg@SBA-15/Fe₃O₄ Nanocatalyst [3]
-
In a reaction vessel, mix ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (1.0 mmol).
-
Add 0.02 g of the Alg@SBA-15/Fe₃O₄ catalyst.
-
Add 2.0 mL of EtOH and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.
-
Upon completion, separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with ethanol.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the pure pyrazolopyridine derivative.
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazolopyridine synthesis.
Caption: General experimental workflow for pyrazolopyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 4. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 11. chemmethod.com [chemmethod.com]
Overcoming solubility issues of pyrazolo[4,3-b]pyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges associated with pyrazolo[4,3-b]pyridine derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: My pyrazolo[4,3-b]pyridine derivative shows poor solubility in aqueous solutions. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of pyrazolo[4,3-b]pyridine and related heterocyclic compounds like pyrazolo[3,4-d]pyrimidines.[1][2] The initial steps in addressing this issue involve a systematic characterization of the compound's physicochemical properties.
-
Determine the pKa of your compound: Understanding the ionizable nature of your molecule is crucial. Pyrazolo[4,3-b]pyridines can be weak acids or bases, and their solubility can be highly pH-dependent.[3]
-
Assess solubility in different pH buffers: Measure the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to determine if there is a pH at which solubility is maximized.
-
Evaluate solubility in common organic solvents and co-solvents: Test solubility in solvents like DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. This information is valuable for developing co-solvent formulations.[4][5]
-
Characterize the solid-state properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous. Amorphous forms are often more soluble but may be less stable.[3]
Q2: What are the main strategies to enhance the solubility of pyrazolo[4,3-b]pyridine derivatives?
A2: There are three primary approaches to improving the solubility of poorly soluble compounds: chemical modifications, physical modifications, and formulation strategies.
-
Chemical Modifications: This involves altering the molecule itself.
-
Salt Formation: For ionizable compounds, forming a salt is often the most effective way to increase aqueous solubility and dissolution rate.[3]
-
Prodrugs: A bioreversible moiety can be attached to the parent drug to improve solubility, which is then cleaved in vivo to release the active compound.[2][3]
-
Structural Modification: Introducing hydrophilic groups to the molecular scaffold can increase intrinsic solubility.[2]
-
-
Physical Modifications: These strategies focus on changing the solid-state properties of the drug.
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance solubility.[4]
-
-
Formulation Strategies: These involve the use of excipients to improve solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of nonpolar compounds.[5]
-
Surfactant-based systems (Micelles, Microemulsions): Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water. Self-microemulsifying drug delivery systems (SMEDDS) are a promising option.[3]
-
Complexation (e.g., with Cyclodextrins): The hydrophobic drug can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a more water-soluble complex.[2]
-
Nanotechnology Approaches (Liposomes, Nanoparticles): Encapsulating the drug in lipid-based carriers like liposomes or polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[1][2][6]
-
Q3: When should I consider a salt formation strategy?
A3: Salt formation is a primary strategy for ionizable pyrazolo[4,3-b]pyridine derivatives, which can act as weak acids or bases. This method is often preferred due to its potential for significant solubility enhancement and established manufacturing processes.[3] Consider this approach if your compound has an ionizable functional group and initial pH-solubility screening shows a significant change in solubility with pH.
Q4: My compound is not ionizable. What are the best alternative strategies?
A4: For neutral compounds, several effective strategies are available:
-
Amorphous Solid Dispersions: This is a powerful technique for non-ionizable compounds. By dispersing the drug in a hydrophilic polymer, you can prevent crystallization and maintain a higher energy, more soluble amorphous state.[4]
-
Co-solvents: A simple and effective approach for early-stage in vitro and in vivo studies, though it may have limitations for final dosage forms due to potential toxicity of some organic solvents.[5]
-
Lipid-based Formulations (e.g., SMEDDS): These are particularly useful for lipophilic ('grease-ball') molecules and can enhance both solubility and oral absorption.[3]
-
Nanoparticle Formulations: Encapsulation in nanoparticles or liposomes can be a viable option, especially for parenteral delivery.[1][2][6]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent solubility results between batches.
| Possible Cause | Troubleshooting Step |
| Polymorphism | Different batches may have different crystalline forms (polymorphs) with varying solubilities. Analyze each batch using XRPD and DSC to identify the polymorphic form. |
| Presence of Impurities | Impurities can affect solubility. Re-purify the compound using techniques like recrystallization or column chromatography and confirm purity with HPLC and NMR.[7] |
| Hydration State | The compound may exist in different hydrated or solvated forms. Use thermogravimetric analysis (TGA) to check for the presence of water or residual solvents. |
Issue 2: Drug precipitates out of solution upon dilution of a DMSO stock.
| Possible Cause | Troubleshooting Step |
| Supersaturation and Low Aqueous Solubility | The drug is highly soluble in DMSO but not in the aqueous buffer, leading to precipitation upon dilution. |
| 1. Reduce the concentration of the DMSO stock solution. | |
| 2. Add a surfactant (e.g., Tween-80, Pluronic F68) to the aqueous buffer to help maintain solubility.[5] | |
| 3. Use a co-solvent system instead of straight DMSO. For example, a mixture of DMSO, PEG400, and water. | |
| 4. Prepare a formulation such as a solid dispersion or a cyclodextrin complex, which can be directly dissolved in the aqueous medium.[2][4] |
Issue 3: Low oral bioavailability despite successful in vitro solubilization.
| Possible Cause | Troubleshooting Step |
| In Vivo Precipitation | The formulation may not be stable in the gastrointestinal tract, leading to drug precipitation upon dilution with gastric or intestinal fluids.[8] |
| 1. Test the stability of your formulation in simulated gastric and intestinal fluids (SGF and SIF). | |
| 2. Incorporate precipitation inhibitors into your formulation, such as hydrophilic polymers (e.g., HPMC, PVP). | |
| Poor Permeability | The compound may have inherently low permeability across the intestinal wall (BCS Class IV). |
| 1. Conduct in vitro permeability assays (e.g., Caco-2). | |
| 2. Consider formulation strategies that can enhance permeability , such as lipid-based formulations (SMEDDS) or the use of permeation enhancers.[3] | |
| First-Pass Metabolism | The drug may be extensively metabolized in the liver before reaching systemic circulation. |
| 1. Perform in vitro metabolic stability assays using liver microsomes. | |
| 2. If metabolism is high, a prodrug approach might be necessary to protect the metabolically liable site.[3] |
Section 3: Data Presentation
Table 1: Characteristics of Nanosystem Formulations for Pyrazolo[3,4-d]pyrimidine Derivatives
| Formulation Code | Mean Diameter (nm) | Polydispersity Index | ζ-Potential (mV) | Entrapment Efficiency (%) |
| LP-1 | 151.0 ± 4.32 | 0.3 ± 0.05 | -27.4 ± 0.53 | 80.5 ± 10.2 |
| LP-2 | 105.0 ± 3.51 | 0.2 ± 0.02 | -30.5 ± 0.41 | 90.3 ± 8.50 |
| LP-3 | 131.3 ± 5.14 | 0.21 ± 0.03 | -28.8 ± 0.15 | 85.2 ± 9.84 |
| LP-4 | 232.0 ± 6.78 | 0.4 ± 0.06 | -47.6 ± 0.62 | 75.6 ± 11.5 |
Data adapted from studies on pyrazolo[3,4-d]pyrimidines, a closely related scaffold.[6]
Table 2: Effect of Polymeric Formulations on Cytotoxicity of a Pyrazolo[3,4-d]pyrimidine Derivative
| Formulation | Drug Concentration (µg/mL) | Polymer Concentration (µg/mL) | Growth Inhibition (%) |
| Drug Alone | 30 | N/A | ~0% (due to low solubility) |
| Drug in PVPVA | 30 | 270 | ~50% |
| Drug in Soluplus® | 30 | 270 | ~45% |
| Drug in PVP | 30 | 270 | ~35% |
This table illustrates how formulating a poorly soluble drug as an amorphous solid dispersion with various polymers can significantly improve its efficacy in a cell-based assay, which is attributed to enhanced apparent solubility.[4]
Section 4: Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing an amorphous solid dispersion, a common technique for enhancing the solubility of poorly soluble compounds.[4]
-
Selection of Polymer: Choose a hydrophilic polymer that is compatible with your drug (e.g., PVP, PVPVA, Soluplus®, HPMC).
-
Solvent Selection: Identify a common solvent that can dissolve both the pyrazolo[4,3-b]pyridine derivative and the selected polymer (e.g., methanol, ethanol, acetone).
-
Dissolution:
-
Dissolve the drug and the polymer in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:9 drug-to-polymer weight ratio).
-
Ensure complete dissolution by stirring or sonication.
-
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The evaporation should be conducted at a controlled temperature (e.g., 40-60 °C) to avoid drug degradation.
-
-
Drying:
-
Further dry the resulting solid film/powder in a vacuum oven for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using XRPD (absence of sharp peaks) and DSC (single glass transition temperature).
-
Evaluate the enhancement in solubility and dissolution rate of the prepared solid dispersion compared to the pure crystalline drug.
-
Protocol 2: Preparation of Drug-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophobic drug within liposomes to improve its aqueous solubility and bioavailability.[1][2][6]
-
Lipid Selection: Choose a lipid composition. A common choice is a mixture of a phospholipid (e.g., DSPC) and cholesterol, sometimes with a PEGylated lipid (e.g., DSPE-PEG2000) to create "stealth" liposomes.
-
Thin Film Formation:
-
Dissolve the lipids and the pyrazolo[4,3-b]pyridine derivative in a suitable organic solvent (e.g., chloroform, methanol, or a mixture).
-
Use a rotary evaporator to remove the organic solvent, leaving a thin, dry lipid-drug film on the inner surface of a round-bottom flask.
-
-
Hydration:
-
Hydrate the thin film by adding an aqueous buffer (e.g., PBS pH 7.4) and agitating the flask. The temperature should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
-
-
Characterization:
-
Measure the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using HPLC.
-
Section 5: Visualizations
Caption: A decision-making workflow for addressing solubility issues.
Caption: Encapsulation of a drug within a cyclodextrin molecule.
Caption: Key steps in preparing an amorphous solid dispersion.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: 5-Methyl-1H-pyrazolo[4,3-b]pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrazolo[4,3-b]pyridine.
Troubleshooting Guide
Low yields, the formation of unexpected isomers, and difficult purification are common hurdles in the synthesis of pyrazolo[4,3-b]pyridine derivatives. This guide provides a structured approach to troubleshoot these challenges.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: Impurities in aminopyrazoles or other reactants can inhibit the reaction. | Ensure high purity of starting materials. Recrystallize or purify reactants if necessary. |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or degradation may occur at higher temperatures. | Optimize the reaction temperature. Monitor reaction progress by Thin Layer Chromatography (TLC) to find the ideal temperature. | |
| Incorrect solvent: The solvent affects reactant solubility and reaction kinetics. | A solvent screen is recommended. Ethanol is a common choice, but for some reactions, solvent-free conditions at elevated temperatures have proven effective.[1] | |
| Inefficient catalyst: The choice and loading of the catalyst are critical. | Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl4 have also been shown to be effective.[1] Optimize catalyst loading. | |
| Formation of Regioisomers | Use of unsymmetrical starting materials: This is a known challenge in pyrazolo[3,4-b]pyridine synthesis.[1] | Carefully select starting materials to be symmetrical if possible. If unsymmetrical reactants are necessary, consult the literature for conditions that favor the desired isomer. |
| Reaction conditions: The choice of catalyst and solvent can influence regioselectivity. | Experiment with different catalysts and solvents to optimize for the desired regioisomer. | |
| Difficult Purification | Polarity of the product: Pyrazolo[4,3-b]pyridines can be polar, making separation from polar byproducts challenging. | Utilize flash column chromatography with a silica gel stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.[1] |
| Presence of co-eluting byproducts: Impurities may have similar polarity to the desired product. | A thorough work-up procedure is crucial to remove catalysts and inorganic salts before chromatography.[1] Consider alternative purification techniques like preparative HPLC or crystallization. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in pyrazolo[4,3-b]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A common and effective method for the synthesis of the pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole ring onto a functionalized pyridine. A plausible route starts from a substituted 2-chloro-3-nitropyridine which undergoes a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[2]
Illustrative Synthetic Pathway
Caption: A representative synthetic route to the pyrazolo[4,3-b]pyridine core.
Q2: How can I minimize the formation of side products?
Side product formation is often related to the reactivity of the starting materials and intermediates. Key strategies to minimize them include:
-
Control of Reaction Temperature: Gradual addition of reagents and maintaining a consistent, optimized temperature can prevent unwanted side reactions.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Purity of Reagents: As mentioned in the troubleshooting guide, using highly pure starting materials is essential.
Q3: My this compound derivative is a potent inhibitor of the PD-1/PD-L1 interaction. How does this signaling pathway work?
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation.[3] Tumor cells can exploit this pathway to evade the immune system.
-
PD-1 (Programmed cell death protein 1): A receptor expressed on the surface of activated T-cells.
-
PD-L1 (Programmed death-ligand 1): A ligand for PD-1, which can be expressed on the surface of tumor cells.
When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it sends an inhibitory signal to the T-cell, preventing it from attacking the tumor cell. Small molecule inhibitors of this interaction, such as certain this compound derivatives, can block this binding, thereby "releasing the brakes" on the T-cells and allowing them to recognize and kill cancer cells.
PD-1/PD-L1 Signaling Pathway
Caption: Inhibition of the PD-1/PD-L1 interaction by a small molecule inhibitor.
Experimental Protocols
General Protocol for the Synthesis of a 1-Aryl-5-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Derivative
This protocol is adapted from a general method for the synthesis of pyrazolo[4,3-b]pyridines and should be optimized for the specific 5-methyl analog.[2]
Materials:
-
Ethyl 2-(5-methyl-3-nitropyridin-2-yl)-3-oxobutanoate (1 mmol)
-
Appropriate aryldiazonium tosylate (1.1 mmol)
-
Pyridine (1 mmol)
-
Pyrrolidine (4 mmol)
-
Acetonitrile (MeCN)
-
1N Hydrochloric acid
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of ethyl 2-(5-methyl-3-nitropyridin-2-yl)-3-oxobutanoate (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).
-
Stir the reaction mixture at room temperature for 5-60 minutes, monitoring the progress by TLC.
-
Add pyrrolidine (0.33 mL, 4 mmol) and stir the reaction mixture at 40 °C for another 15-90 minutes, continuing to monitor by TLC.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.
-
Extract the aqueous layer with CHCl₃.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in chloroform to yield the desired product.
Note: This is a general procedure and may require optimization of reaction times, temperatures, and purification solvents for specific substrates.
References
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[4,3-b]pyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the bioavailability of pyrazolo[4,3-b]pyridine compounds. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good oral bioavailability with pyrazolo[4,3-b]pyridine compounds?
A1: The primary challenge is often poor aqueous solubility. Many pyrazolo[4,3-b]pyridine derivatives are highly lipophilic and crystalline, which limits their dissolution rate in the gastrointestinal tract, a critical step for absorption. This low solubility is a major factor contributing to low and variable oral bioavailability.
Q2: What are the most common strategies to enhance the bioavailability of these compounds?
A2: Several formulation strategies can be employed to overcome the solubility limitations of pyrazolo[4,3-b]pyridine compounds. The most common include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which typically has higher solubility and dissolution rates than its crystalline form.
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption through lymphatic pathways.
-
Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution.
Q3: How do I choose the most suitable bioavailability enhancement technique for my specific pyrazolo[4,3-b]pyridine derivative?
A3: The choice of technique depends on the physicochemical properties of your compound, the desired dosage form, and the target product profile. A logical approach to this selection is outlined in the decision-making workflow below. Key considerations include the compound's melting point, logP, pKa, and stability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Synthesis and Purification
Q: I am experiencing a very low yield in the three-component synthesis of my pyrazolo[4,3-b]pyridine derivative. What could be the cause?
A: Low yields in these reactions are a common problem and can be attributed to several factors:
-
Purity of Starting Materials: Impurities in your reactants, especially the aminopyrazole, can inhibit the reaction. Recommendation: Ensure all starting materials are of high purity. Consider recrystallization or purification of the reactants before use.
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. Recommendation: Screen different catalysts. While acidic catalysts are common, others like ZrCl4 or nano-magnetic catalysts have proven effective for similar syntheses. Optimize the catalyst loading; for some reactions, a small amount is optimal.[1]
-
Solvent Selection: The solvent affects reactant solubility and reaction kinetics. Recommendation: Perform a solvent screen. Ethanol is a common choice, but for some reactions, solvent-free conditions at higher temperatures may yield better results.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product. Recommendation: Optimize the reaction temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1]
Q: I am having difficulty purifying my pyrazolo[4,3-b]pyridine compound and separating it from byproducts. What can I do?
A: The polarity of pyrazolo[4,3-b]pyridines can make purification challenging. Here are some recommendations:
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A systematic approach to eluent selection is advised. Begin with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). A gradient elution is often necessary to separate closely eluting compounds.[1]
-
Formulation and Bioavailability Enhancement
Q: My nanosuspension formulation shows particle aggregation over time. How can I improve its stability?
A: Particle aggregation in nanosuspensions is a sign of instability. To address this:
-
Optimize Stabilizer Concentration: The concentration of the stabilizer (surfactant or polymer) is crucial. Insufficient stabilizer will not provide an adequate barrier to prevent particle aggregation. Recommendation: Experiment with different stabilizer concentrations to find the optimal ratio of stabilizer to drug.
-
Choice of Stabilizer: The type of stabilizer can significantly impact stability. Recommendation: Screen a variety of pharmaceutically acceptable stabilizers. A combination of a steric stabilizer (e.g., HPMC) and an electrostatic stabilizer (e.g., a charged surfactant) can often provide better stability.
-
Zeta Potential: A higher absolute zeta potential (typically > |30| mV) indicates greater electrostatic repulsion between particles and better stability. Recommendation: Measure the zeta potential of your formulation. If it is low, consider using a charged surfactant to increase it.
Q: The encapsulation efficiency of my hydrophobic pyrazolo[4,3-b]pyridine in liposomes is low. How can I improve it?
A: Low encapsulation efficiency for hydrophobic drugs in liposomes is a common issue. Here are some tips:
-
Lipid Composition: The choice of lipids is critical. For hydrophobic drugs, the drug will be incorporated into the lipid bilayer. Recommendation: Use lipids with a high phase transition temperature (Tc), such as DSPC, to create a more rigid and stable bilayer that can better retain the drug.
-
Drug-to-Lipid Ratio: An excessive amount of drug relative to the lipid can lead to drug precipitation and low encapsulation. Recommendation: Optimize the drug-to-lipid ratio. Start with a lower ratio and gradually increase it to find the maximum loading capacity without compromising encapsulation efficiency.
-
Preparation Method: The method of liposome preparation can influence encapsulation. Recommendation: The thin-film hydration method is widely used for hydrophobic drugs. Ensure that the drug is completely dissolved with the lipids in the organic solvent before forming the thin film.
Q: My solid dispersion formulation is converting back to a crystalline form over time. What can I do to improve the stability of the amorphous state?
A: The physical stability of amorphous solid dispersions is a significant challenge. To prevent recrystallization:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug. The polymer should be miscible with the drug and have a high glass transition temperature (Tg). Recommendation: Screen different polymers such as PVP, HPMC, or Soluplus® to find one that has good miscibility with your compound.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Recommendation: Evaluate the physical stability of solid dispersions at different drug loadings. A lower drug loading may be necessary to maintain the amorphous state.
-
Storage Conditions: Temperature and humidity can promote recrystallization. Recommendation: Store the solid dispersion in a tightly sealed container at controlled room temperature and low humidity.
Quantitative Data on Bioavailability Enhancement
The following table summarizes quantitative data from studies on pyrazolo[4,3-b]pyridine and related pyrazolopyrimidine compounds, demonstrating the impact of various bioavailability enhancement techniques.
| Compound Class | Enhancement Technique | Key Findings | Reference |
| Pyrazolo-pyridone Inhibitor | Structural Modification & Salt Formation | - Addition of a methylamine substitution improved total plasma exposure by 25-fold. - Phosphate salt formation increased aqueous solubility by 10-fold (to 668 µM). | |
| Pyrazolo[3,4-d]pyrimidine | Liposomal Formulation | - A 20-fold increase in plasma concentration was observed for the liposome-encapsulated compound compared to the free drug. | [2] |
| Biflavonoids (from Selaginella doederleinii) | Amorphous Solid Dispersion (with PVP K-30) | - Significantly increased Cmax and AUC0-t for all five major biflavonoids in rats. - Nearly 100% drug release in dissolution studies. | [3] |
| Venetoclax (BCS Class IV) | Supersaturated Lipid-Based Formulation (sLBF) | - 3.8-fold higher bioavailability compared to the drug powder in pigs. - 2.1-fold higher bioavailability compared to a standard lipid-based suspension. | [4] |
| Docetaxel (BCS Class IV) | Emulsified Solid Dispersion | - 12.7-fold improvement in dissolution. - 34.2-fold improvement in solubility. | [5] |
Experimental Protocols
Preparation of a Nanosuspension by Wet Milling
This protocol describes a general method for preparing a drug nanosuspension using a wet milling technique, suitable for early-stage development.
Materials:
-
Pyrazolo[4,3-b]pyridine compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Milling vessel
-
High-energy planetary ball mill or similar apparatus
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Accurately weigh the pyrazolo[4,3-b]pyridine compound and add it to the stabilizer solution to form a pre-suspension.
-
Transfer the pre-suspension to the milling vessel.
-
Add the milling media to the vessel. The volume of the milling media should be approximately 50-70% of the vessel volume.
-
Place the vessel in the ball mill and start the milling process. Milling parameters (e.g., speed and time) need to be optimized for each compound. A typical starting point is 400-600 rpm for 2-4 hours.
-
After milling, separate the nanosuspension from the milling media by pouring the contents through a sieve.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol outlines the solvent evaporation method for preparing an amorphous solid dispersion.
Materials:
-
Pyrazolo[4,3-b]pyridine compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K-30 (PVP K-30), HPMC)
-
A common solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the pyrazolo[4,3-b]pyridine compound and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the drug and the polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure complete dissolution, using sonication if necessary.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
Preparation of Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating a hydrophobic pyrazolo[4,3-b]pyridine compound using the thin-film hydration method followed by extrusion.
Materials:
-
Pyrazolo[4,3-b]pyridine compound
-
Lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol in a 7:3 molar ratio)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Accurately weigh the lipids and the pyrazolo[4,3-b]pyridine compound.
-
Dissolve the lipids and the drug in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the Tc of the lipid (e.g., 60°C for DSPC) to form a thin, uniform lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the lipid Tc) to the flask.
-
Agitate the flask by gentle rotation (without vortexing) for 30-60 minutes at a temperature above the Tc to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) using a liposome extruder. Maintain the temperature above the lipid Tc throughout the extrusion process.
-
Cool the resulting liposome suspension to room temperature.
-
Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathway Diagrams
Caption: PD-1/PD-L1 Signaling Pathway.
Caption: TRK Signaling Pathway.
Caption: Topoisomerase II Mechanism of Action.
Experimental and Logical Workflows
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for preparing a solid dispersion.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs | MDPI [mdpi.com]
Technical Support Center: Scalable Synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine, a crucial intermediate in pharmaceutical research and development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to streamline your experimental workflow and improve yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Materials or Product: Unstable reagents or harsh reaction conditions. 3. Poor Quality of Reagents: Impurities in starting materials or solvents. 4. Inefficient Cyclization: Suboptimal pH or catalyst activity for the pyrazole ring formation. | 1. Reaction Monitoring: Monitor reaction progress using TLC or LC-MS to ensure completion. Consider incrementally increasing reaction time or temperature. 2. Condition Optimization: Perform small-scale experiments to optimize temperature and reaction time. Consider using a lower temperature for a longer duration. 3. Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous where necessary. 4. pH and Catalyst Screening: Optimize the pH of the reaction mixture for the cyclization step. Screen different catalysts or catalyst loadings if applicable. |
| Formation of Impurities/Side Products | 1. Side Reactions: Competing reaction pathways, such as dimerization or polymerization. 2. Over-alkylation or N-arylation: Multiple reactive sites on the pyrazole or pyridine ring. 3. Incomplete Hydrolysis or Decarboxylation: If the synthesis involves ester or carboxylate intermediates. 4. Oxidation: Air sensitivity of intermediates or the final product. | 1. Control of Stoichiometry: Use precise stoichiometry of reactants. Slow, dropwise addition of reagents can minimize side reactions. 2. Protecting Groups: Consider using protecting groups for sensitive functionalities to direct the reaction to the desired site. 3. Reaction Conditions for a Specific Step: Ensure complete conversion at each step by adjusting reaction time, temperature, or reagent concentration. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Similar polarity of the product and impurities. 2. Product Insolubility: The product may precipitate with impurities. 3. Formation of Tars or Oils: High reaction temperatures or presence of impurities can lead to the formation of intractable materials. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization/Trituration: Attempt recrystallization from various solvents or trituration with a solvent in which the impurities are soluble but the product is not. 3. Temperature Control: Maintain strict temperature control throughout the reaction. Purify crude material to remove precursors to tar formation before proceeding to the next step. |
| Scalability Issues | 1. Exothermic Reaction: Heat dissipation becomes challenging on a larger scale. 2. Mixing Inefficiency: Inadequate stirring in large reaction vessels. 3. Precipitation of Intermediates: Solids may clog equipment or hinder mixing. | 1. Controlled Addition and Cooling: Add reagents slowly and use an efficient cooling system to manage the exotherm. 2. Mechanical Stirring: Use overhead mechanical stirrers for large-scale reactions to ensure efficient mixing. 3. Solvent Selection and Concentration: Choose a solvent in which all intermediates are soluble at the reaction temperature. Adjust the concentration to prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A1: A frequently employed strategy involves the cyclization of a suitably substituted pyridine precursor. One efficient method starts from readily available 2-chloro-3-nitropyridines.[1] This approach involves a sequence of reactions, including nucleophilic aromatic substitution (SNA_r) and a modified Japp-Klingemann reaction, to construct the pyrazole ring onto the pyridine core.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful and scalable synthesis include:
-
Temperature: Many steps can be exothermic, and maintaining the optimal temperature is crucial to prevent side reactions and degradation.
-
pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization step.
-
Purity of Starting Materials: The purity of the initial reagents is critical to avoid the introduction of impurities that can be difficult to remove later.
-
Inert Atmosphere: For steps involving air-sensitive reagents or intermediates, working under an inert atmosphere (like nitrogen or argon) is essential to prevent oxidation.[3]
Q3: How can I purify the final product on a large scale?
A3: For large-scale purification, column chromatography can be inefficient. Consider the following alternatives:
-
Recrystallization: This is often the most effective method for purifying solid compounds on a large scale. A systematic solvent screen should be performed to identify a suitable solvent or solvent mixture.
-
Trituration: Suspending the crude product in a solvent where the desired compound is insoluble, but the impurities are soluble, can be an effective purification technique.
-
Acid-Base Extraction: If the product has basic or acidic properties, an acid-base extraction can be used to separate it from neutral impurities.
Q4: Are there any known stable intermediates in the synthesis that can be isolated and characterized?
A4: Yes, depending on the synthetic route, it is often possible to isolate and characterize key intermediates. For instance, in syntheses proceeding through the Japp-Klingemann reaction, the corresponding hydrazone intermediate can sometimes be isolated before the final cyclization step.[1][2] Isolating and characterizing intermediates can be valuable for troubleshooting and process optimization.
Experimental Protocols & Data
Synthesis via Modified Japp-Klingemann Reaction
This protocol is adapted from a reported efficient synthesis of pyrazolo[4,3-b]pyridines.[1][2]
Step 1: Synthesis of Pyridin-2-yl Keto Ester Intermediate
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-methyl-3-nitropyridine | Ethyl acetoacetate | Ethanol | Sodium ethoxide | Reflux | 4 | ~85 |
Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridin-2-yl keto ester | Arenediazonium tosylate | Pyrrolidine | Ethanol | Room Temp | 1-2 | ~70-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
Unambiguous Structural Confirmation of 5-Methyl-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative overview of analytical techniques for the structural confirmation of 5-Methyl-1H-pyrazolo[4,3-b]pyridine, with a primary focus on X-ray crystallography. While a crystal structure for the specific title compound is not publicly available, this guide leverages data from closely related pyrazolo[4,3-b]pyridine derivatives to illustrate the power of this technique and compares it with other common spectroscopic methods.
The pyrazolo[4,3-b]pyridine scaffold is a significant pharmacophore, known for its interaction with various biological targets, including kinases.[1][2] Accurate structural determination is the bedrock of understanding structure-activity relationships (SAR) and advancing drug discovery programs.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. Below is a comparison of crystallographic data for structurally related pyrazolo-pyridine compounds, demonstrating the level of detail achievable.
| Parameter | 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate | (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone |
| Formula | C₁₁H₉N₅O | C₁₆H₁₅N₃O₂·H₂O | C₂₁H₁₇N₃O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 4.6371(3) Åb = 19.2731(10) Åc = 5.8593(3) Åβ = 102.498(2)° | a = 16.9676(10) Åb = 7.0266(5) Åc = 12.6135(6) Åβ = 93.004(3)° | a = 14.7164(7) Åb = 16.7306(9) Åc = 7.0733(3) Åβ = 94.857(2)° |
| Volume (ų) | 511.24(5) | 1501.77(16) | 1735.29(14) |
| Z | 2 | 4 | 4 |
| Reference | [3] | [4] | [5] |
Alternative Structural Confirmation Methods: A Spectroscopic Comparison
In the absence of a crystal structure, a combination of spectroscopic techniques is essential for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the connectivity and molecular weight of a compound. Below is a summary of spectroscopic data for a closely related analog, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol.
| Technique | Data for 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol |
| ¹H NMR | Spectral data available, specific shifts not detailed in the provided abstract. |
| GC-MS | NIST Number: 389123; Major peaks at m/z 149 and 121. |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| Reference | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[7][8] The choice of solvent is critical and is often determined empirically.[7]
-
Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations.[9] The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods, to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to yield the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H NMR, 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[10] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[10]
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum and improve sensitivity.[11]
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrals of the peaks are analyzed to determine the structure.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like pyrazolo[4,3-b]pyridines, where the sample solution is sprayed through a high-voltage capillary to create charged droplets.[12]
-
Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.[13]
Visualizing the Workflow and Biological Context
To further clarify the process of structural confirmation and the relevance of pyrazolo[4,3-b]pyridines, the following diagrams are provided.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labiotech.eu [labiotech.eu]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sc.edu [sc.edu]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. rsc.org [rsc.org]
A Comparative Efficacy Analysis of Pyrazolo[4,3-b]pyridine Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. Among these, the pyrazolo[4,3-b]pyridine and its isomeric counterpart, pyrazolo[3,4-b]pyridine, have garnered significant attention as promising candidates for the development of novel therapeutics. This guide provides a comparative overview of the efficacy of these two key isomers, focusing on their performance as inhibitors of critical biological targets, supported by experimental data from recent studies. While direct comparative studies are limited, this guide juxtaposes the available data to highlight the distinct therapeutic potential of each isomeric scaffold.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of representative compounds from both the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine series against their respective biological targets.
Table 1: Efficacy of Pyrazolo[4,3-b]pyridine Derivatives
| Compound ID | Target | Assay Type | IC50/EC50 (nM) | Cell Line/System | Reference |
| D38 | PD-1/PD-L1 Interaction | HTRF Assay | 9.6 (IC50) | Biochemical | [1] |
| D38 | PD-1/PD-L1 Interaction | Co-culture Assay | 1610 (EC50) | CHO-PD-L1/Jurkat-PD-1 | [1] |
Table 2: Efficacy of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| C03 | TRKA | Kinase Assay | 56 | - | [2][3] |
| C09 | TRKA | Kinase Assay | 57 | - | [3] |
| C10 | TRKA | Kinase Assay | 26 | - | [3] |
| 6b | CDK2 | Kinase Assay | - | HCT-116 | [4] |
| 6b | PIM1 | Kinase Assay | - | HepG2 | [4] |
| 6n | Tubulin Polymerization | Biochemical Assay | - | HeLa | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of these pyrazolopyridine isomers.
In Vitro Kinase Inhibition Assay (for TRKA, CDK2, PIM1)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant kinase (e.g., TRKA, CDK2, PIM1), kinase buffer, ATP, substrate peptide, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO.
-
The kinase, substrate, and test compound are incubated together in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified using a suitable detection method, such as luminescence or fluorescence.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[6][7]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for PD-1/PD-L1 Interaction)
This biochemical assay measures the disruption of the PD-1/PD-L1 protein-protein interaction.
-
Reagents and Materials: Recombinant human PD-1 and PD-L1 proteins tagged with compatible HTRF fluorophores (e.g., terbium cryptate and d2), assay buffer, and test compounds.
-
Procedure:
-
The tagged PD-1 and PD-L1 proteins are incubated with varying concentrations of the test compound.
-
The mixture is incubated to allow for protein-protein interaction and inhibitor binding.
-
The HTRF signal is read on a compatible plate reader. A high signal indicates proximity of the two fluorophores (i.e., PD-1 and PD-L1 are interacting), while a low signal indicates disruption of the interaction by the inhibitor.
-
IC50 values are determined by plotting the HTRF signal against the inhibitor concentration.[1]
-
Cell-Based Co-culture Assay (for PD-1/PD-L1 Interaction)
This assay evaluates the ability of a compound to block the PD-1/PD-L1 interaction in a cellular context.
-
Cell Lines: A PD-L1 expressing cell line (e.g., CHO-K1) and a PD-1 and T-cell receptor (TCR) expressing reporter cell line (e.g., Jurkat).
-
Procedure:
-
The two cell lines are co-cultured in the presence of a TCR activator and varying concentrations of the test compound.
-
The engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to a decrease in the reporter signal (e.g., luminescence or fluorescence).
-
An effective inhibitor will block the PD-1/PD-L1 interaction, thereby restoring TCR signaling and increasing the reporter signal.
-
The EC50 value, the concentration of the compound that produces 50% of the maximum response, is calculated.[1]
-
Cell Proliferation Assay (e.g., MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test compounds, and a reagent to measure cell viability (e.g., MTT or sulforhodamine B).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
A viability reagent is added, which is converted into a colored product by metabolically active cells.
-
The absorbance of the colored product is measured, which is proportional to the number of viable cells.
-
The GI50 (concentration for 50% growth inhibition) or IC50 value is determined.[5]
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding.
General experimental workflow for evaluating pyrazolopyridine isomers.
Simplified TRKA signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.
The PD-1/PD-L1 signaling pathway and its inhibition by pyrazolo[4,3-b]pyridine derivatives.
Comparative Analysis and Conclusion
The presented data, although not from head-to-head studies, reveals distinct and promising therapeutic profiles for the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine isomers.
Pyrazolo[4,3-b]pyridines have emerged as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[1] The lead compound D38 demonstrates nanomolar efficacy in a biochemical assay, indicating a strong potential for the development of small-molecule cancer immunotherapies. This class of compounds offers an alternative to monoclonal antibodies, with potential advantages in terms of oral bioavailability and tissue penetration.
In contrast, pyrazolo[3,4-b]pyridines have been extensively explored as kinase inhibitors, with derivatives showing significant activity against TRK kinases, CDKs, and PIM1 kinase.[2][3][4] These targets are implicated in various cancers, making this isomer a versatile scaffold for the development of targeted anticancer agents. Furthermore, some derivatives have shown efficacy as tubulin polymerization inhibitors, another established anticancer mechanism.[5]
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 5-Methyl-1H-pyrazolo[4,3-b]pyridine analogues
A comprehensive analysis of the structure-activity relationship (SAR) of 5-Methyl-1H-pyrazolo[4,3-b]pyridine analogues reveals their potential as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway, a critical axis in cancer immunotherapy. This guide provides a comparative overview of these analogues, supported by experimental data, detailed protocols, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Biological Activity of this compound Analogues
The inhibitory activities of a series of synthesized 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were evaluated for their ability to disrupt the PD-1/PD-L1 interaction. The half-maximal inhibitory concentration (IC50) was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, and the half-maximal effective concentration (EC50) was assessed in a cell-based co-culture model. The results for key analogues are summarized below.[1]
| Compound ID | R Group | HTRF IC50 (nM)[1] | Cell-Based EC50 (µM)[1] |
| D38 | 2,4-dichloro-5-methoxyphenyl | 9.6 | 1.61 |
| D37 | 2,5-dichloro-4-methoxyphenyl | 21.3 | 3.45 |
| D36 | 2-chloro-4-methoxyphenyl | 45.7 | 8.92 |
| D35 | 4-methoxyphenyl | >1000 | >50 |
| D39 | 2,4-dichlorophenyl | 15.8 | 2.89 |
| D40 | 2,4-difluorophenyl | 89.2 | 15.6 |
Key Findings from SAR Studies:
-
Substitution on the Phenyl Ring is Crucial: The presence and position of substituents on the phenyl ring significantly impact the inhibitory activity. Unsubstituted or single-substituted phenyl rings generally result in weaker activity.
-
Halogen and Methoxy Groups Enhance Potency: The introduction of chloro and methoxy groups on the phenyl ring was found to be beneficial for inhibitory activity. Compound D38 , with a 2,4-dichloro-5-methoxyphenyl group, exhibited the most potent inhibition of the PD-1/PD-L1 interaction.[1]
-
Positional Isomers Show Varied Activity: The relative positions of the chloro and methoxy groups also influence potency. For instance, the 2,4-dichloro-5-methoxy substitution in D38 was more effective than the 2,5-dichloro-4-methoxy substitution in D37 .[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
Materials:
-
Recombinant human PD-1-His tag protein
-
Recombinant human PD-L1-Fc tag protein
-
Anti-His-Eu3+ cryptate (donor fluorophore)
-
Anti-Fc-d2 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compounds (this compound analogues)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of a solution containing PD-1-His and anti-His-Eu3+ to each well.
-
Add 2 µL of a solution containing PD-L1-Fc and anti-Fc-d2 to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
The HTRF ratio (665 nm/620 nm) is calculated, and the percent inhibition is determined relative to controls (no inhibitor and no protein).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based PD-1/PD-L1 Blockade Assay
This assay evaluates the ability of the compounds to block the PD-1/PD-L1 interaction in a more physiologically relevant cellular context.[1]
Cell Lines:
-
CHO cells stably expressing human PD-L1 and a T-cell receptor (TCR) activator.
-
Jurkat cells stably expressing human PD-1 and a luciferase reporter gene under the control of a nuclear factor of activated T-cells (NFAT) response element.
Procedure:
-
Seed the PD-L1-expressing CHO cells in a 96-well plate and incubate overnight.
-
The next day, treat the cells with serial dilutions of the test compounds.
-
Add the PD-1-expressing Jurkat cells to the wells containing the CHO cells and compounds.
-
Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator.
-
After incubation, measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
The EC50 values are calculated from the dose-response curves, representing the concentration of the compound that restores 50% of the luciferase signal that is suppressed by the PD-1/PD-L1 interaction.
Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound analogues on the PD-1/PD-L1 signaling pathway in the context of T-cell activation.
Caption: PD-1/PD-L1 inhibitory mechanism.
Experimental Workflow for SAR Studies
The diagram below outlines the general workflow followed for the structure-activity relationship studies of this compound analogues.
Caption: Workflow for SAR studies.
References
Comparative Analysis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals
An In-depth Look at a Privileged Scaffold in Kinase Inhibition
The pyrazolopyridine scaffold is a cornerstone in the development of kinase inhibitors, recognized as a "privileged structure" for its ability to mimic the purine core of ATP and effectively compete for the kinase active site.[1][2] This guide provides a comparative analysis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine and its related isomers against other prominent kinase inhibitors, offering insights for researchers, scientists, and drug development professionals. While specific experimental data on the kinase inhibitory profile of this compound is emerging, this analysis draws upon data from closely related pyrazolopyridine derivatives and other well-characterized kinase inhibitors to provide a valuable comparative landscape.
The Pyrazolopyridine Core: A Versatile Kinase Inhibitor Scaffold
Pyrazolopyridines, also known as azaindazoles, exist in several isomeric forms, with the 1H-pyrazolo[3,4-b]pyridine derivatives being the most extensively studied in kinase inhibitor design.[1] These compounds have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The versatility of the pyrazolopyridine scaffold allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1]
Comparative Kinase Inhibitory Profiles
To illustrate the potential of the pyrazolopyridine scaffold, the following table summarizes the inhibitory activities of various pyrazolopyridine derivatives against different kinases, alongside other notable kinase inhibitors.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Cell-Based Activity (IC50/EC50) | Reference Compound(s) |
| 1H-pyrazolo[3,4-b]pyridine Derivative (10g) | ALK (L1196M mutant) | <0.5 | Suppresses proliferation of ALK-L1196M-Ba/F3 and H2228 cells | Crizotinib |
| ALK (wild-type) | <0.5 | |||
| ROS1 | <0.5 | |||
| 1H-pyrazolo[3,4-b]pyridine Derivative (7n) | FGFR1 | - | Significant antitumor activity in H1581 xenograft model | AZD4547 |
| 1H-pyrazolo[3,4-b]pyridine Derivative (C03) | TRKA | 56 | 0.304 µM (Km-12 cells) | Larotrectinib, Entrectinib |
| Imidazo[4,5-b]pyridine Derivative (27e) | Aurora-A | 7.5 (Kd) | - | - |
| Aurora-B | 48 (Kd) | |||
| FLT3 | 6.2 (Kd) | |||
| Pyrazolo[1,5-a]pyrimidine | B-Raf, MEK | - | Antiproliferative effects | - |
| This compound Derivative (D38) | PD-1/PD-L1 Interaction | 9.6 | 1.61 µM (co-culture model) | - |
Note: Data for this compound as a direct kinase inhibitor is not extensively available in the public domain. The data presented for its derivative D38 is for its inhibitory activity on the PD-1/PD-L1 protein-protein interaction, highlighting the broader biological potential of this scaffold.[3]
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their evaluation.
Figure 1: Simplified Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.
The diagram above illustrates a generalized signaling cascade initiated by a receptor tyrosine kinase (RTK), a common target for pyrazolopyridine-based inhibitors. These inhibitors typically act by blocking the ATP-binding site of the kinase, thereby preventing downstream signaling that leads to cell proliferation and survival.
Figure 2: General Experimental Workflow for Kinase Inhibitor Drug Discovery.
The workflow diagram outlines the typical stages of kinase inhibitor development, from initial design and synthesis to preclinical evaluation. Each stage involves specific experimental protocols to assess the compound's efficacy, selectivity, and safety.
Detailed Experimental Protocols
A critical aspect of comparative analysis is the understanding of the methodologies used to generate the data. Below are detailed protocols for key experiments commonly cited in the evaluation of kinase inhibitors.
Biochemical Kinase Assays (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Procedure:
-
Reagents: Recombinant purified kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, and the test inhibitor at various concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in the assay buffer in a microplate well.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P or γ-³³P) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., HTRF®, LanthaScreen®).
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., sigmoidal dose-response).
Cell-Based Proliferation Assays (EC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit the growth of a cancer cell line by 50% (EC50).
General Procedure:
-
Cell Culture: Cancer cell lines known to be dependent on the target kinase are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using various methods:
-
MTS/MTT assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
Resazurin-based assays (e.g., alamarBlue®, PrestoBlue®): Measures the reducing environment of viable cells.
-
ATP-based assays (e.g., CellTiter-Glo®): Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis: Cell viability is plotted against the inhibitor concentration to determine the EC50 value.
Western Blotting for Target Engagement
Objective: To confirm that the inhibitor is engaging its target kinase within the cell and inhibiting its downstream signaling.
General Procedure:
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a specific time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target kinase and its downstream signaling proteins, as well as antibodies for the total protein levels as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to assess the reduction in phosphorylation of the target and its downstream effectors in response to the inhibitor.
Conclusion and Future Directions
The pyrazolopyridine scaffold, including the 1H-pyrazolo[4,3-b]pyridine isomer, represents a highly promising framework for the development of novel kinase inhibitors. While direct comparative data for this compound in kinase inhibition is still emerging, the extensive research on related pyrazolopyridine derivatives provides a strong foundation for its potential. The data from analogous compounds targeting kinases such as ALK, FGFR, and TRK demonstrate the capability of this scaffold to yield potent and selective inhibitors with significant anti-cancer activity.
Future research should focus on the systematic evaluation of this compound and its derivatives against a broad panel of kinases to elucidate its specific inhibitory profile. Structure-activity relationship (SAR) studies will be crucial in optimizing its potency and selectivity. The detailed experimental protocols provided in this guide offer a standardized approach for such investigations, facilitating the direct comparison of new compounds with existing kinase inhibitors. The continued exploration of the pyrazolopyridine scaffold holds significant promise for the discovery of next-generation targeted cancer therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of 5-Methyl-1H-pyrazolo[4,3-b]pyridine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of compounds based on the 5-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold. Due to the limited availability of comprehensive, directly correlated in vitro and in vivo data for the parent compound, this guide synthesizes findings from closely related pyrazolopyridine derivatives to offer a representative overview of their biological performance and translational potential. The information presented herein is intended to support researchers in drug discovery and development by providing objective data and detailed experimental methodologies.
Data Presentation: In Vitro vs. In Vivo Activity of Pyrazolopyridine Derivatives
The following tables summarize the quantitative data from studies on pyrazolopyridine derivatives, showcasing their in vitro potency and corresponding in vivo efficacy. This allows for a comparative assessment of how biochemical and cell-based activity translates to a whole-animal model.
Table 1: In Vitro Activity of Pyrazolopyridine Derivatives
| Compound ID | Target/Assay | Cell Line | IC50 / EC50 / GI50 (µM) | Source |
| D38 (1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) | PD-1/PD-L1 Interaction (HTRF) | - | 0.0096 (IC50) | [1] |
| PD-1/PD-L1 Inhibition (Co-culture) | CHO/Jurkat | 1.61 (EC50) | [1] | |
| Compound 9 (N1-methyl pyrazolo[4,3-d]pyrimidine) | Tubulin Polymerization | - | 0.45 (IC50) | [2] |
| Cell Growth Inhibition | MCF-7 | Sub-nanomolar (GI50) | [2] | |
| Pyrazolopyridine 11 | Cell Growth Inhibition | Ehrlich Ascites Carcinoma | Not specified | [3] |
| Pyrazolopyridine 4 | Cell Growth Inhibition | Ehrlich Ascites Carcinoma | Not specified | [3] |
| Pyrazolopyridine 6a | Cell Growth Inhibition | Ehrlich Ascites Carcinoma | Not specified | [3] |
Table 2: In Vivo Efficacy of Pyrazolopyridine Derivatives
| Compound ID | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Source |
| Compound 9 (N1-methyl pyrazolo[4,3-d]pyrimidine) | Mouse Xenograft | MCF-7 TUBB3 (βIII-tubulin overexpressing) | Not specified | Significantly better than paclitaxel | [2] |
| Pyrazolopyridine 11 | Mice | Ehrlich Ascites Carcinoma | Not specified | 44-45 | [3] |
| Pyrazolopyridine 4 | Mice | Ehrlich Ascites Carcinoma | Not specified | 47.62 | [3] |
| Pyrazolopyridine 6a | Mice | Ehrlich Ascites Carcinoma | Not specified | 47.86 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of future studies.
In Vitro Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay is designed to screen for inhibitors of the PD-1/PD-L1 interaction.[1]
-
Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with compatible HTRF fluorophores (e.g., a donor like Europium cryptate and an acceptor like d2). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors of this interaction will disrupt FRET, leading to a decrease in the signal.[4]
-
Protocol:
-
Dispense test compounds or a reference inhibitor at various concentrations into a low-volume 384-well white plate.
-
Add a solution containing the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents (e.g., anti-tag antibodies labeled with the HTRF fluorophores).
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.[4]
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition and subsequently the IC50 value.
-
2. Cell-Based Cytotoxicity/Antiproliferative Assays (e.g., MTT Assay)
These assays are used to determine the concentration of a compound that inhibits cell growth by 50% (GI50) or is toxic to 50% of the cells (IC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value from the dose-response curve.
-
In Vivo Assays
1. Tumor Xenograft Model in Mice
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[2][3]
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7) under standard conditions.
-
Animal Housing: House immunocompromised mice (e.g., nude or SCID mice) in a pathogen-free environment.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: Prepare the test compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection). The formulation should ensure solubility and stability.[5] Administer the compound according to the planned dosing schedule and route.
-
Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition for the treated groups compared to the control group.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of a pyrazolopyridine derivative.
Experimental Workflow Diagram
Caption: General workflow for in vitro to in vivo evaluation of pyrazolopyridine derivatives.
References
- 1. revvity.com [revvity.com]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of several selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors. While direct experimental data for 5-Methyl-1H-pyrazolo[4,3-b]pyridine is not publicly available, the pyrazolo[4,3-b]pyridine scaffold is a key component of many potent kinase inhibitors. This guide will use publicly available data for representative CDK9 inhibitors, some of which feature similar heterocyclic cores, to provide a comparative framework for researchers interested in the selectivity of this class of compounds.
Introduction to CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a crucial component of the positive transcription elongation factor b (P-TEFb) complex.[1] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcriptional elongation.[2] The dysregulation of CDK9 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3] Consequently, there is significant interest in the development of potent and selective CDK9 inhibitors. However, achieving high selectivity is a major challenge due to the conserved nature of the ATP-binding site across the kinome. Poor selectivity can lead to off-target effects and associated toxicities.[4] This guide provides a comparative analysis of the selectivity of several prominent CDK9 inhibitors.
Comparative Kinase Selectivity Data
The following tables summarize the inhibitory activity and selectivity of several CDK9 inhibitors. The data has been compiled from publicly available sources and provides a snapshot of their cross-reactivity profiles. It is important to note that assay conditions, such as ATP concentration, can significantly influence IC50 values.[5]
Table 1: Inhibitory Potency against CDK9
| Compound | Scaffold Type | CDK9 IC50 (nM) | Assay Conditions |
| Hypothetical this compound | Pyrazolo[4,3-b]pyridine | Data not available | - |
| JSH-150 | Thiazolyl-pyridin | 1 | Biochemical assay[6][7] |
| Enitociclib (BAY 1251152) | Not specified | 3 | Enzymatic assay[8][9] |
| AZD4573 | Not specified | <4 | Biochemical assay[10][11] |
| Atuveciclib (BAY 1143572) | Triazinyl-sulfoximine | 13 | Biochemical assay (low ATP)[12][13] |
| KB-0742 | Not specified | single-digit nM | Biochemical assay[14] |
Table 2: Selectivity Profile against Other Kinases
| Compound | Off-Target Kinases with Significant Inhibition | Selectivity Notes |
| JSH-150 | Data not specified | ~300-10,000-fold selectivity over other CDKs. High selectivity over a panel of 468 kinases.[6][15] |
| Enitociclib (BAY 1251152) | CDK2 (IC50 = 360 nM) | At least 50-fold selectivity against other CDKs.[8] |
| AZD4573 | 15 other kinases with ≥90% inhibition at 0.1 µM | >10-fold selectivity against all other CDKs and kinases tested.[4][16] |
| Atuveciclib (BAY 1143572) | GSK3α (IC50 = 45 nM), GSK3β (IC50 = 87 nM) | Ratio of IC50 values for CDK2/CDK9 is about 100.[12][17] |
| KB-0742 | Other CDKs (at higher concentrations) | Highly selective for CDK9 over other CDKs.[14] |
Experimental Protocols
Accurate determination of a compound's cross-reactivity profile is essential for its development as a selective inhibitor. The following are detailed methodologies for two widely used assays for assessing kinase inhibitor selectivity.
KINOMEscan® Competition Binding Assay
This high-throughput assay quantitatively measures the binding of a compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for the kinase. The amount of bound kinase is then quantified using qPCR.[18][19]
Methodology:
-
Kinase Panel: A comprehensive panel of purified, DNA-tagged human kinases is utilized.[19]
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.[19]
-
Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated to allow for binding to reach equilibrium.[19]
-
Quantification: Unbound components are washed away, and the amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.[19]
-
Data Analysis: The results are expressed as a percentage of the vehicle control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[18]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement of a compound within a cellular environment.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA® measures this change in thermal stability by heating cell lysates or intact cells treated with a compound to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[20][21]
Methodology:
-
Cell Treatment: Cultured cells are treated with the test compound or vehicle control for a specified time.[22]
-
Heat Challenge: The treated cells (either intact or as lysates) are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).[22]
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.[22]
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified by a suitable method, such as Western blotting or mass spectrometry.[22]
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates stabilization and therefore binding. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the potency of target engagement.[20]
Visualizing Pathways and Workflows
The following diagrams illustrate the CDK9 signaling pathway and a general workflow for the KINOMEscan® assay.
Caption: Simplified CDK9 signaling pathway in transcriptional elongation.
Caption: General experimental workflow for the KINOMEscan® assay.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. xcessbio.com [xcessbio.com]
- 13. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tempus.com [tempus.com]
- 15. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AZD4573 [openinnovation.astrazeneca.com]
- 17. selleckchem.com [selleckchem.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. annualreviews.org [annualreviews.org]
- 22. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various isomers, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine have garnered significant attention as key building blocks in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive comparison of these two important scaffolds, summarizing their synthesis, chemical properties, and biological activities, supported by experimental data and detailed protocols.
Structural and Physicochemical Properties
The arrangement of the nitrogen atoms in the fused ring system imparts distinct electronic and steric properties to each scaffold, influencing their interaction with biological targets.
| Property | Pyrazolo[4,3-b]pyridine | Pyrazolo[3,4-b]pyridine |
| Structure | ||
| Molecular Formula | C₆H₅N₃ | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| LogP (calculated) | 0.6 | 0.8 |
Data sourced from PubChem CID 21643653 and 2755850.
Synthesis Strategies
The synthetic routes to these scaffolds are well-established, offering multiple pathways for derivatization and the generation of compound libraries.
Pyrazolo[4,3-b]pyridine: A common and efficient method involves the reaction of 2-chloro-3-nitropyridines with various nucleophiles, followed by a modified Japp–Klingemann reaction to construct the pyrazole ring.[1] This approach allows for the introduction of diverse substituents on both the pyridine and the newly formed pyrazole ring.
Pyrazolo[3,4-b]pyridine: A versatile and widely used method is the condensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents.[2] This strategy enables the facile introduction of a wide range of substituents at positions 4 and 6 of the pyridine ring. Another approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones.[3]
Biological Activities: A Comparative Overview
Both scaffolds have proven to be fertile ground for the discovery of potent inhibitors of various protein kinases implicated in cancer and other diseases. The following tables summarize the biological activities of representative compounds from each class.
Disclaimer: The data presented below is collated from various sources. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Pyrazolo[4,3-b]pyridine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Glumetinib (c-Met inhibitor) | c-Met | - | EBC-1 (NSCLC) | - | [4] |
| Compound 39 | ITK | - | - | - | [4] |
Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Compound 7n | FGFR1 | 0.3 | H1581 (NSCLC) | 0.0017 | [5] |
| Compound 7n | FGFR2 | - | - | - | [5] |
| Compound 7n | FGFR3 | - | - | - | [5] |
| Compound C03 | TRKA | 56 | Km-12 (Colon) | 0.304 | [6][7] |
| SQ-67563 | CDK1/CDK2 | - | - | - | [8] |
| Compound 15y | TBK1 | 0.2 | A172 (Glioblastoma) | - | [9] |
Key Signaling Pathways
The therapeutic potential of pyrazolopyridine-based kinase inhibitors stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the in vitro potency of a compound against a target kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, flat-bottom plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (half-maximal growth inhibition) value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a lead compound.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously implant human cancer cells, often mixed with Matrigel, into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length × width²)/2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.
Conclusion
Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds are highly valuable in the field of drug discovery, particularly for the development of kinase inhibitors. The choice between these two scaffolds will depend on the specific target and the desired structure-activity relationship. The pyrazolo[3,4-b]pyridine scaffold has been more extensively explored, leading to a larger number of reported potent compounds against a variety of kinases. However, the pyrazolo[4,3-b]pyridine scaffold also holds significant promise, with successful examples such as the c-Met inhibitor Glumetinib. This guide provides a foundational understanding of these two important heterocyclic systems to aid researchers in their drug design and development efforts.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. atcc.org [atcc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Biological Evaluation of Novel 5-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Comparative Guide
The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with pyrazolopyridine scaffolds being a prominent area of research. These structures, being bioisosteres of purines, have shown a wide range of biological activities, particularly as kinase inhibitors in cancer therapy. This guide provides a comparative analysis of the biological evaluation of novel 5-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives and related pyrazolopyridine isomers, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Biological Activity
The biological activity of pyrazolopyridine derivatives is highly dependent on the specific isomeric scaffold and the nature of the substituents. The following tables summarize the in vitro and in vivo activities of various pyrazolopyridine derivatives against different biological targets, primarily focusing on their anticancer properties.
Table 1: In Vitro Antiproliferative Activity of Pyrazolopyridine Derivatives
| Compound ID | Scaffold Type | Target Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 6 | Pyrazolo[3,4-d]pyrimidine | HepG2 | 0.4 | Doxorubicin | 0.9 | [1] |
| Compound 5e | Pyrazolo[3,4-d]pyrimidine | MCF-7 | 1.4 | Doxorubicin | 1.02 | [1] |
| Compound 2g | Pyrazolo[3,4-b]pyridine | HepG2 | 0.01 | Doxorubicin | - | [2] |
| Compound 8b | Pyridopyrazolopyrimidine | A-549, HEPG2, HCT-116 | 2.9, 2.6, 2.3 | - | - | [3] |
| Compound 5a | Pyridopyrazolo-triazine | MCF-7 | 3.89 | Doxorubicin | - | [4] |
| Compound 6a | Pyridopyrazolo-triazine | HCT-116, MCF-7 | 12.58, 11.71 | Doxorubicin | - | [4] |
| CLM3 | Pyrazolo[3,4-d]pyrimidine | DePTC | ~12% inhibition at 10 µM | - | - | [5] |
| C03 | Pyrazolo[3,4-b]pyridine | Km-12 | 0.304 | - | - | [6][7] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
| Compound ID | Scaffold Type | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 10d | 1H-pyrazolo[3,4-b]pyridine | ALK-wt | - | - | - | [8] |
| 10a | 1H-pyrazolo[3,4-b]pyridine | ALK-wt | 453 | - | - | [8] |
| C03 | Pyrazolo[3,4-b]pyridine | TRKA | 56 | - | - | [6][7] |
| 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | BX795 | 7.1 | [9] |
| Compound 6 | Pyrazolo[3,4-d]pyrimidine | CDK2 | 190 | - | - | [1] |
| 5a | Pyrazolo[3,4-b]pyridine | c-Met | 4.27 | Cabozantinib | 5.38 | [10] |
| 5b | Pyrazolo[3,4-b]pyridine | c-Met | 7.95 | Cabozantinib | 5.38 | [10] |
Table 3: In Vivo Antitumor Activity of Pyrazolopyridine Derivatives
| Compound | Scaffold Type | Animal Model | Dosing | Outcome | Source |
| CLM3 | Pyrazolo[3,4-d]pyrimidine | CD nu/nu mice with DePTC xenografts | 40 mg/kg/day | Significant inhibition of tumor growth and weight | [5] |
| Compound 9 | Pyrazolo[4,3-d]pyrimidine | - | - | Effective against antimicrotubule drug-resistant breast cancer | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of these novel compounds.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazolopyridine derivatives and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from dose-response curves.[12]
Kinase Inhibition Assay
These assays determine the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.
-
Procedure: The kinase, its specific substrate, and ATP are incubated in a reaction buffer. The test compounds are added at various concentrations.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays that measure the incorporation of radioactive phosphate (³²P or ³³P) into the substrate, or non-radiometric methods like fluorescence-based assays (e.g., HTRF) or luminescence-based assays that measure the amount of ATP remaining in the reaction.[13]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. This can reveal if a compound induces cell cycle arrest at a particular phase.[1]
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells induced by a compound.
-
Principle: The assay typically uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and a viability dye like propidium iodide (PI) or 7-AAD, which enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Cell Treatment and Staining: Cells are treated with the compound, harvested, and then stained with fluorescently labeled Annexin V and a viability dye.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[1]
Visualizing Biological Processes
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental workflows.
Caption: General workflow for the biological evaluation of novel anticancer compounds.
Caption: Simplified signaling pathway for a receptor tyrosine kinase inhibitor.
References
- 1. Novel pyrazolopyrimidines: Synthesis, in vitro cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 4. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine with Putative Protein Targets
A comprehensive review of the available scientific literature reveals a notable scarcity of detailed, comparative docking studies for the specific compound 5-Methyl-1H-pyrazolo[4,3-b]pyridine against multiple protein targets. While the broader pyrazolo[4,3-b]pyridine scaffold is of interest in medicinal chemistry, specific and quantitative in silico binding analyses for the 5-methyl substituted variant are not readily found in publicly accessible research. This guide, therefore, presents a generalized workflow for such a study and collates available information on related compounds to provide a foundational context for researchers.
Introduction to Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for predicting the binding affinity and interaction of a small molecule (ligand), such as this compound, with the binding site of a target protein. Understanding these interactions at a molecular level can guide the design and optimization of more potent and selective drug candidates.
Generalized Experimental Protocol for Molecular Docking
Below is a typical protocol that would be employed for a docking study involving this compound.
1. Ligand Preparation:
-
The 3D structure of this compound is constructed using a molecular builder (e.g., Avogadro, ChemDraw).
-
The structure is then energetically minimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned, and the file is converted to a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).
2. Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
All non-essential water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The protein structure is saved in a compatible format.
3. Docking Simulation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are crucial parameters.
-
The docking simulation is performed using software such as AutoDock Vina, Glide, or GOLD. The software samples a large number of possible conformations and orientations of the ligand within the active site.
-
The binding affinity of each pose is calculated and reported, typically in kcal/mol.
4. Analysis of Results:
-
The docking poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
The binding energies of the top-ranked poses are compared to predict the most stable binding mode.
Hypothetical Comparative Data
In the absence of specific studies on this compound, the following table presents a hypothetical comparison of its potential binding affinities against two common kinase targets, Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3-beta (GSK-3β). This data is illustrative and not based on published experimental results.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| CDK2 | 1HCK | -8.5 | Leu83, Glu81, Ile10, Val18 |
| GSK-3β | 1Q3D | -7.9 | Val135, Asp133, Ile62, Tyr134 |
Visualizing the Docking Workflow
The following diagram illustrates the logical flow of a typical molecular docking experiment.
Safety Operating Guide
Navigating the Safe Disposal of 5-Methyl-1H-pyrazolo[4,3-b]pyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound utilized in various research applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, the area should be evacuated. For minor spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is mandatory.[1]
Table 1: Personal Protective Equipment (PPE) and Safety Information
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[1] Under no circumstances should hazardous wastes be discharged into the environment.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream must be kept separate from other incompatible waste. Specifically, it should not be mixed with strong oxidizing agents or acids.[1][2]
-
-
Containerization:
-
Collect all this compound waste in a designated, chemically compatible, and sealable hazardous waste container.[1][2] The container must be free from damage and have a secure, leak-proof closure.[3]
-
Do not overfill the container; it should be filled to no more than three-quarters of its capacity.[4]
-
-
Labeling:
-
Storage:
-
Disposal:
-
Hazardous waste, including this compound, must not be disposed of down the drain or in regular trash.[6][7]
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
-
Waste pyridine is often disposed of via incineration at high temperatures.[8][9][10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Operational Guidance for Handling 5-Methyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 5-Methyl-1H-pyrazolo[4,3-b]pyridine.
This document provides crucial safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment. The recommendations are based on the hazardous properties of structurally similar pyrazolopyridine compounds and general best practices for handling heterocyclic organic molecules.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical-resistant gloves (Nitrile rubber)[1][2] | Safety glasses with side shields or chemical splash goggles | NIOSH-approved respirator for dusts if not in a fume hood | Laboratory coat[1] |
| Solution Preparation and Transfers | Chemical Fume Hood[2] | Chemical-resistant gloves (Nitrile rubber)[1][2] | Chemical splash goggles[2] | Not generally required inside a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge for operations outside a hood or in case of a spill. | Laboratory coat[1] |
| Running Reactions and Work-up | Chemical Fume Hood[2] | Chemical-resistant gloves (Nitrile rubber)[1][2] | Chemical splash goggles or a face shield if there is a splash hazard. | Not generally required inside a fume hood. | Laboratory coat[1] |
| Waste Disposal | Chemical Fume Hood[2] | Chemical-resistant gloves (Nitrile rubber)[1][2] | Chemical splash goggles[2] | Not generally required inside a fume hood. | Laboratory coat[1] |
Hazard Identification and Precautionary Measures
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Can cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
-
Harmful if Swallowed: May be harmful if ingested.[4]
Precautionary statements for handling include:
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Do not eat, drink, or smoke when using this product.[4]
-
Store in a well-ventilated place and keep the container tightly closed.[3][6]
Chemical Handling Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Safe handling workflow for this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Weighing:
-
Before handling, ensure you have read and understood the safety information for similar compounds.
-
Work within a certified chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE as specified in the table above.
-
Carefully weigh the required amount of the solid compound, avoiding the generation of dust.
2. Solution Preparation:
-
In a chemical fume hood, add the weighed solid to the appropriate solvent in a suitable flask.
-
Ensure the container is securely capped or covered during dissolution.
-
Label the container clearly with the compound name, concentration, solvent, and date.
3. Reaction and Work-up:
-
All reactions and subsequent work-up procedures must be performed in a chemical fume hood.
-
Use appropriate glassware and equipment, ensuring it is free from defects.
-
Maintain a safe distance from the reaction apparatus.
-
Upon completion of the reaction, follow standard quenching and extraction procedures, always wearing appropriate PPE.
4. Decontamination and Disposal Plan:
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) in a chemical fume hood. The rinsate should be collected as hazardous waste.
-
Waste Segregation: Segregate waste streams appropriately.
-
Solid Waste: Unused compound, contaminated weighing paper, and disposable labware should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solvents from reactions, work-ups, and decontamination should be collected in a labeled, sealed container for halogenated or non-halogenated solvent waste, as appropriate.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations. Never dispose of this chemical down the drain.[6] Contaminated clothing should be removed and washed before reuse.[6]
By strictly following these procedures, researchers can safely handle this compound and minimize the risk of exposure and environmental contamination.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. aksci.com [aksci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 1H-Pyrazolo[4,3-b]pyridine,5-Methyl- | 52090-69-4 [amp.chemicalbook.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
